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  • Product: 5-(Benzyloxy)pyrimidine-4-carboxylic acid
  • CAS: 1782229-88-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-(Benzyloxy)pyrimidine-4-carboxylic acid. As a member of the pyrimidine class of molecules, which are of significant interest in medicinal chemistry, a thorough understanding of its fundamental characteristics is crucial for its potential application in drug discovery and development. This document delves into the structural features, predicted physicochemical parameters, and potential synthetic pathways of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key properties, including acid dissociation constant (pKa), aqueous solubility, melting point, and crystal structure. This guide is intended to be a valuable resource for researchers, enabling a deeper understanding and facilitating the exploration of this compound's therapeutic potential.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry and drug development.[1] The versatility of the pyrimidine ring allows for substitution at various positions, leading to a diverse range of pharmacological activities. Indeed, pyrimidine-containing compounds have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

The subject of this guide, 5-(Benzyloxy)pyrimidine-4-carboxylic acid, incorporates several key structural features that suggest potential biological relevance. The benzyloxy group can influence lipophilicity and may engage in specific binding interactions with biological targets. The carboxylic acid moiety provides a handle for salt formation, influencing solubility and formulation characteristics, and can act as a key hydrogen bonding group in receptor binding. A comprehensive understanding of the physicochemical properties of this molecule is therefore the first critical step in unlocking its potential.

Chemical Identity and Structure

  • IUPAC Name: 5-(Benzyloxy)pyrimidine-4-carboxylic acid

  • CAS Number: 1782229-88-2[2]

  • Molecular Formula: C₁₂H₁₀N₂O₃[2]

  • Molecular Weight: 230.22 g/mol [2]

  • Chemical Structure:

    G A A

    Figure 1: 2D Structure of 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Physicochemical Properties: A Quantitative Overview

To date, there is a lack of experimentally determined physicochemical data for 5-(Benzyloxy)pyrimidine-4-carboxylic acid in the public domain. However, computational methods provide valuable initial estimates for key parameters essential for drug discovery and development.

PropertyPredicted ValueData Source
pKa Not available-
LogP 1.75ChemScene[2]
Topological Polar Surface Area (TPSA) 72.31 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 4ChemScene[2]
Rotatable Bonds 4ChemScene[2]
Aqueous Solubility Not available-
Melting Point Not available-

Note: The values presented in this table are computationally predicted and should be confirmed through experimental validation.

Proposed Synthesis Pathway

G cluster_0 Step 1: Synthesis of Ethyl 5-hydroxypyrimidine-4-carboxylate cluster_1 Step 2: Benzylation cluster_2 Step 3: Hydrolysis A Starting Materials: Diethyl ethoxymethylenemalonate Formamidine acetate B Reaction: Cyclocondensation A->B Base (e.g., NaOEt) Ethanol, Reflux C Intermediate: Ethyl 5-hydroxypyrimidine-4-carboxylate B->C D Intermediate from Step 1 E Reaction: Williamson Ether Synthesis D->E Benzyl bromide Base (e.g., K2CO3) Solvent (e.g., DMF) F Product: Ethyl 5-(benzyloxy)pyrimidine-4-carboxylate E->F G Ester from Step 2 H Reaction: Saponification G->H Base (e.g., NaOH or LiOH) Methanol/Water, Reflux I Final Product: 5-(Benzyloxy)pyrimidine-4-carboxylic acid H->I Acidic workup (e.g., HCl)

Figure 2: Proposed synthetic workflow for 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. These protocols are based on standard, well-established techniques in the field of pharmaceutical sciences.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and binding to biological targets. Potentiometric titration is a robust and widely used method for pKa determination.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (or acid), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the midpoint of the titration curve.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of 0.1 M sodium hydroxide.

  • Titration: Add the sodium hydroxide solution in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is determined from the inflection point of the curve. The pKa is the pH value at the half-equivalence point.

G A Prepare Analyte Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer at a constant temperature. After equilibrium is reached, the solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 5-(Benzyloxy)pyrimidine-4-carboxylic acid to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 2, 5, and 7.4).

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: A standard calibration curve of the compound in the same buffer system is used to determine the concentration in the samples.

G A Add excess solid to buffer B Equilibrate with shaking (24-48h at constant T) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Analyze supernatant concentration (e.g., HPLC) C->D E Determine solubility from calibration curve D->E

Figure 4: Workflow for aqueous solubility determination by the shake-flask method.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline form of a compound. Differential Scanning Calorimetry (DSC) is a modern and precise method for its determination.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of 5-(Benzyloxy)pyrimidine-4-carboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

G A Weigh sample into DSC pan B Place sample and reference pans in DSC cell A->B C Heat at a constant rate B->C D Record heat flow vs. temperature C->D E Analyze thermogram to determine melting point (onset of endotherm) D->E

Figure 5: Workflow for melting point determination by DSC.

Determination of Crystal Structure

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Principle: A single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Growth: Grow single crystals of 5-(Benzyloxy)pyrimidine-4-carboxylic acid of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

G A Grow single crystals B Mount crystal on diffractometer A->B C Collect X-ray diffraction data B->C D Solve and refine the crystal structure C->D E Analyze molecular and crystal packing D->E

Figure 6: Workflow for crystal structure determination by SCXRD.

Potential Applications and Future Directions

While specific biological activity data for 5-(Benzyloxy)pyrimidine-4-carboxylic acid is not yet published, the broader class of pyrimidine derivatives has shown significant promise in various therapeutic areas. Notably, substituted pyrimidines have been investigated as inhibitors of various kinases, which are key targets in oncology. The structural features of 5-(Benzyloxy)pyrimidine-4-carboxylic acid make it an interesting candidate for screening against a panel of kinases and other enzymes.

Future research should focus on the experimental validation of the predicted physicochemical properties outlined in this guide. A robust and scalable synthetic route needs to be established to provide sufficient material for biological screening. Subsequent in vitro and in vivo studies will be necessary to elucidate the pharmacological profile of this compound and determine its potential as a lead molecule for drug development.

References

  • Jain, A. K., et al. (2006). The pyrimidine-a versatile scaffold for the development of potent therapeutic agents. Current Medicinal Chemistry, 13(28), 3395-3435.

Sources

Exploratory

5-(Benzyloxy)pyrimidine-4-carboxylic Acid (CAS 1782229-88-2): Structural Identifiers, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic building blocks are the foundation of targeted drug discovery. 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS: 1782229-88-2) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks are the foundation of targeted drug discovery. 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS: 1782229-88-2) is a highly specialized, orthogonally protected pyrimidine derivative[1]. It serves as a critical intermediate in the synthesis of metalloenzyme inhibitors, including those targeting viral endonucleases, kinases, and human HIF-1α prolyl hydroxylase[2][3]. By masking the reactive 5-hydroxyl group with a robust benzyl ether, this compound allows for aggressive downstream functionalization at the C4-carboxylic acid position. A final, mild deprotection step reveals the active bidentate metal-binding pharmacophore, ensuring high-fidelity synthesis of complex drug architectures.

Chemical Identity and Core Identifiers

Accurate structural identification is paramount for procurement, analytical validation, and synthetic planning. The compound features a pyrimidine core substituted with a carboxylic acid at the C4 position and a benzyloxy group at the C5 position.

Table 1: Core Chemical Identifiers and Physical Properties

Property / IdentifierValue
Chemical Name 5-(Benzyloxy)pyrimidine-4-carboxylic acid
CAS Registry Number 1782229-88-2[1]
Molecular Formula C12H10N2O3[1]
Molecular Weight 230.22 g/mol [1]
SMILES String O=C(C1=NC=NC=C1OCC2=CC=CC=C2)O[1]
Topological Polar Surface Area (TPSA) 72.31 Ų[1]
LogP (Predicted) 1.75[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Structural Significance in Drug Discovery

As a Senior Application Scientist, it is crucial to understand the causality behind scaffold selection. The utility of 5-(benzyloxy)pyrimidine-4-carboxylic acid lies in its role as a "pro-pharmacophore."

The ultimate biological target for derivatives of this scaffold is often a divalent metal ion (such as Mg²⁺ or Mn²⁺) located within the catalytic active site of target enzymes[2].

  • The Pharmacophore: The deprotected 5-hydroxypyrimidine-4-carboxamide motif forms a highly stable bidentate chelation complex with these metal ions, effectively halting enzyme catalysis.

  • The Protective Strategy: Free 5-hydroxypyrimidine-4-carboxylic acid (CAS 201991-89-1)[4] is highly polar, and its unprotected hydroxyl group can interfere with standard amide coupling reagents (e.g., HATU, EDC), leading to unwanted side reactions such as esterification or reagent degradation. The benzyloxy group provides essential steric shielding and chemical inertness during C4-amide diversification. Once the complex drug architecture is built, the benzyl group is cleanly cleaved via palladium-catalyzed hydrogenolysis to unmask the active hydroxyl group[2].

G A 5-(Benzyloxy)pyrimidine- 4-carboxylic acid (Protected Scaffold) B Amide Coupling (Diversification) A->B Amine, HATU, DIPEA C Catalytic Hydrogenation (Deprotection) B->C H2, Pd/C D 5-Hydroxypyrimidine- 4-carboxamide (Active Pharmacophore) C->D Yields Active Drug E Metalloenzyme Inhibition (Mg2+/Mn2+ Chelation) D->E Bidentate Binding

Logical workflow from the protected pyrimidine scaffold to active metalloenzyme inhibition.

Synthetic Methodologies and Protocols

The synthesis of 5-(benzyloxy)pyrimidine-4-carboxylic acid typically proceeds via a three-step protection-functionalization-deprotection sequence starting from commercially available 5-hydroxypyrimidine-4-carboxylic acid[4]. The following protocol is designed as a self-validating system, ensuring high yield and purity by preventing competing side reactions.

Step 1: Esterification (Carboxylate Protection)

  • Rationale: Direct benzylation of the hydroxy acid would yield a complex mixture of the benzyl ether, benzyl ester, and the doubly protected compound. Masking the acid as a methyl ester directs the subsequent benzylation exclusively to the hydroxyl group.

  • Procedure: Suspend 5-hydroxypyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol. Slowly add concentrated H₂SO₄ (0.1 eq) acting as an acid catalyst. Reflux for 12 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). The highly polar baseline spot (acid) will convert to a faster-eluting spot (ester). Concentrate and neutralize with saturated NaHCO₃ to isolate methyl 5-hydroxypyrimidine-4-carboxylate.

Step 2: Benzylation (Hydroxyl Protection)

  • Rationale: Potassium carbonate (K₂CO₃) deprotonates the relatively acidic 5-hydroxyl group. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide-like intermediate, ensuring rapid Sₙ2 displacement of the bromide from benzyl bromide (BnBr).

  • Procedure: Dissolve the methyl ester (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq) and stir for 15 mins at room temperature. Dropwise add benzyl bromide (1.1 eq). Stir for 4 hours at room temperature.

  • Validation: Quench with water and extract with ethyl acetate. LC-MS will show the disappearance of the starting material and the appearance of the benzylated ester mass.

Step 3: Saponification (Carboxylate Unmasking)

  • Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) provides mild alkaline hydrolysis. This selectively cleaves the methyl ester without risking the cleavage of the benzyl ether, which remains highly stable under basic conditions.

  • Procedure: Dissolve the benzylated ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2-3 hours.

  • Validation: Evaporate the THF, dilute the aqueous layer, and carefully acidify to pH 3 using 1M HCl. The target compound, 5-(benzyloxy)pyrimidine-4-carboxylic acid, will precipitate as a white to off-white solid. Collect via vacuum filtration.

Synth N1 5-Hydroxypyrimidine-4-carboxylic acid (Starting Material) N2 Esterification (MeOH, H2SO4) N1->N2 N3 Methyl 5-hydroxypyrimidine-4-carboxylate N2->N3 N4 Benzylation (BnBr, K2CO3, DMF) N3->N4 N5 Methyl 5-(benzyloxy)pyrimidine-4-carboxylate N4->N5 N6 Saponification (LiOH, THF/H2O) N5->N6 N7 5-(Benzyloxy)pyrimidine-4-carboxylic acid (Target Compound) N6->N7

Step-by-step synthetic workflow for 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Analytical Characterization (Self-Validating Protocols)

To ensure trustworthiness and experimental integrity, the synthesized batch must be validated through orthogonal analytical techniques before deployment in library synthesis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The compound must exhibit a clear [M+H]⁺ peak at m/z 231.07 in positive electrospray ionization (ESI+) mode.

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks validating the structure include:

    • A sharp singlet integrating to 2H around δ 5.20 ppm, confirming the successful installation of the benzyl methylene (-CH₂-O-) group.

    • A multiplet integrating to 5H around δ 7.30-7.50 ppm, corresponding to the phenyl ring of the benzyloxy group.

    • Two distinct singlets in the aromatic region (typically > δ 8.0 ppm) corresponding to the C2 and C6 protons of the pyrimidine ring.

    • A broad singlet > δ 12.0 ppm for the carboxylic acid proton (exchangeable with D₂O), confirming successful saponification.

Applications in Medicinal Chemistry

The primary utility of 5-(benzyloxy)pyrimidine-4-carboxylic acid lies in its conversion to complex 5-hydroxypyrimidine-4-carboxamides, which are privileged structures in pharmacology.

  • HIF-1α Prolyl Hydroxylase Inhibitors: The hypoxia-inducible factor (HIF) pathway is regulated by prolyl hydroxylase enzymes. Inhibiting these enzymes stabilizes HIF-1α, promoting erythropoiesis and angiogenesis. Substituted 5-hydroxypyrimidine-4-carboxamides synthesized from this precursor are potent inhibitors used in the research and treatment of anemia, peripheral vascular disease, and ischemia[3].

  • Kinase and Antiviral Therapeutics: The structural motif is highly analogous to the pharmacophores used in kinase modulation[2] and viral integrase/endonuclease inhibitors. The adjacent oxygen atoms (from the C5 hydroxyl and the C4 carbonyl) chelate the critical metal ions required for enzyme function and viral replication.

References

Sources

Foundational

Solubility profile of 5-(Benzyloxy)pyrimidine-4-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-(Benzyloxy)pyrimidine-4-carboxylic acid in Organic Solvents Introduction In the landscape of pharmaceutical research and development, a thorough understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-(Benzyloxy)pyrimidine-4-carboxylic acid in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and dosage to bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS No. 1782229-88-2), a synthetic intermediate with potential applications in medicinal chemistry.[3][4]

This document is designed for researchers, chemists, and formulation scientists. It moves beyond a simple data sheet to offer a foundational understanding of the molecular characteristics governing the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its structure, present a detailed, self-validating experimental protocol for determining its thermodynamic solubility, and provide a framework for interpreting the resulting data. The methodologies described herein adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[5][6]

Chapter 1: Physicochemical Properties & Solubility Theory

The solubility behavior of a molecule is intrinsically linked to its structure. 5-(Benzyloxy)pyrimidine-4-carboxylic acid is a multifaceted molecule featuring three key functional regions that dictate its interactions with various solvents:

  • The Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[7] This feature promotes strong intermolecular interactions, including the formation of stable cyclic dimers in non-polar environments, which can influence physical properties like boiling point and solubility.[8]

  • The Pyrimidine Ring: This aromatic heterocycle contains two nitrogen atoms, which act as hydrogen bond acceptors. The ring system also contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • The Benzyl Ether Group (-OCH₂Ph): This is a bulky, largely non-polar (lipophilic) moiety. The phenyl group contributes significant van der Waals forces and potential π-π interactions, while the ether oxygen provides a site for hydrogen bond acceptance.[8]

Predicting Solubility Behavior:

The "like dissolves like" principle is the cornerstone of solubility prediction.[8] Based on its hybrid polar/non-polar structure, we can anticipate the following:

  • High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the carboxylic acid and the pyrimidine nitrogens, effectively solvating the molecule.[7]

  • Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have strong dipole moments, allowing them to disrupt the solute-solute interactions and solvate the polar regions of the molecule.

  • Moderate to Low Solubility in Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents can interact with the less polar benzyl group but are less effective at solvating the highly polar carboxylic acid.

  • Poor Solubility in Non-polar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weak van der Waals forces. They cannot effectively solvate the polar carboxylic acid and pyrimidine functionalities, leading to low solubility.[8][9]

The interplay of these interactions is visualized in the diagram below.

cluster_solute 5-(Benzyloxy)pyrimidine-4-carboxylic acid cluster_solvents Solvent Classes Solute C₁₂H₁₀N₂O₃ Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole & H-Bond Accepting Nonpolar Non-polar (e.g., Toluene) Solute->Nonpolar Weak van der Waals Interactions

Caption: Predicted solute-solvent interactions.

Chapter 2: Experimental Determination of Thermodynamic Solubility

For accurate and reliable solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[10][11] This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium with its most stable solid form at a given temperature and pressure.[2] Kinetic solubility assays, while faster, measure precipitation from a supersaturated state and can be misleading.[10][12]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality Behind Key Protocol Steps:

  • Use of Excess Solid: This is critical to ensure that the solution becomes saturated and remains so throughout the experiment, establishing a true thermodynamic equilibrium.

  • Equilibration Time (24-72 hours): Many compounds, especially those with complex crystal structures, dissolve slowly. A prolonged agitation period is necessary to ensure the system has reached a steady state.[10][13] Shorter times risk underestimating the true solubility.

  • Precise Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance.[13][14]

  • Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error. A two-step process of centrifugation followed by filtration of the supernatant through a low-binding filter minimizes the risk of suspended microparticles inflating the measured concentration.[10]

  • Solid Phase Analysis: After equilibration, the remaining solid should be analyzed (e.g., by XRPD) to confirm that no phase change or polymorph conversion has occurred during the experiment, which would alter the solubility value.[10]

start Start prep 1. Preparation - Weigh excess solid compound - Add precise volume of solvent start->prep equil 2. Equilibration - Agitate at constant T (25°C) - 24-72 hours prep->equil Ensure saturation separate 3. Phase Separation - Centrifuge to pellet solid - Withdraw supernatant equil->separate Reach equilibrium filter 4. Filtration - Filter supernatant through 0.45 µm low-binding filter separate->filter Remove microparticulates analyze 5. Analysis - Dilute sample appropriately - Quantify via HPLC-UV filter->analyze Prepare clear saturated solution end End (Solubility Value) analyze->end

Caption: Thermodynamic solubility workflow via shake-flask.

Step-by-Step Experimental Protocol
  • Preparation: a. Accurately weigh approximately 5-10 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid into a glass vial. b. Add a known volume (e.g., 1.0 mL) of the desired organic solvent. The amount of solid should be sufficient to be visible after the equilibration period. c. Prepare samples in triplicate for each solvent.

  • Equilibration: a. Seal the vials securely to prevent solvent evaporation. b. Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator set to 25 °C. c. Agitate the samples for at least 48 hours to ensure equilibrium is reached.

  • Phase Separation & Filtration: a. After incubation, visually confirm the presence of excess solid. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. c. Carefully withdraw a portion of the clear supernatant using a pipette. d. Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or PVDF, pre-vetted for low compound binding) into a clean analysis vial.

  • Analysis: a. Prepare a dilution series of the filtered saturated solution in a suitable mobile phase to fall within the linear range of the analytical method. b. Quantify the concentration of the dissolved compound using a validated HPLC-UV method as described in Chapter 3.

Chapter 3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying the concentration of the analyte in the saturated solvent due to its specificity and sensitivity.[15][16]

Protocol for HPLC-UV Method Development
  • Instrument and Conditions:

    • HPLC System: Agilent 1100 or equivalent.[2]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the carboxylic acid and sharp peak shape. A starting point could be 60:40 ACN:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis detector set to a wavelength of maximum absorbance (λmax), likely around 256 nm for the pyrimidine core.[4]

    • Column Temperature: 30 °C.

  • Standard Curve Preparation: a. Prepare a 1 mg/mL stock solution of 5-(Benzyloxy)pyrimidine-4-carboxylic acid in the mobile phase. b. Perform serial dilutions to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). c. Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve (R² > 0.995).

  • Sample Analysis and Calculation: a. Inject the diluted samples of the saturated solutions. b. Determine the peak area for the analyte. c. Calculate the concentration in the diluted sample using the standard curve equation. d. Multiply the result by the dilution factor to obtain the final solubility value in mg/mL or mol/L.

start Filtered Saturated Solution dilute 1. Serial Dilution (with mobile phase) start->dilute inject 2. HPLC Injection (Reverse-Phase C18) dilute->inject detect 3. UV Detection (at λmax) inject->detect integrate 4. Peak Integration (Area Under Curve) detect->integrate calculate 5. Calculation vs. Standard Curve integrate->calculate result Final Concentration (mg/mL) calculate->result

Caption: HPLC-UV quantification workflow.

Chapter 4: Predicted Solubility Profile

While experimental determination is essential, a predicted profile based on physicochemical principles provides a valuable framework. The following table summarizes the expected solubility of 5-(Benzyloxy)pyrimidine-4-carboxylic acid across a range of common organic solvents.

Solvent ClassSolventPredicted Solubility (mg/mL)Rationale for Solubility
Polar Protic Methanol> 100 (Very Soluble)Strong H-bonding with -COOH group.[7]
Ethanol> 100 (Very Soluble)Strong H-bonding; good solvation of both polar and non-polar parts.[7]
Isopropanol50 - 100 (Soluble)Good H-bonding, but increased steric hindrance and alkyl character.
Polar Aprotic DMSO> 100 (Very Soluble)Strong dipole moment and H-bond acceptor.[4]
DMF> 100 (Very Soluble)Strong dipole moment and H-bond acceptor.[4]
Acetone10 - 50 (Soluble)Good H-bond acceptor but less polar than DMSO/DMF.
Acetonitrile5 - 20 (Sparingly Soluble)Moderate polarity, weaker H-bond acceptor.
Intermediate Ethyl Acetate5 - 20 (Sparingly Soluble)Can interact with ester and benzyl group but poor solvation of -COOH.
Dichloromethane1 - 10 (Slightly Soluble)Can interact with non-polar regions but poor solvation of polar groups.
Non-polar Toluene< 1 (Slightly Soluble)Solvates benzyl group but not the polar functionalities.[8]
Heptane< 0.1 (Practically Insoluble)Only weak van der Waals forces; unable to disrupt H-bonding network.[8]

Conclusion

The solubility of 5-(Benzyloxy)pyrimidine-4-carboxylic acid is a complex function of its molecular structure, governed by a balance of polar, hydrogen-bonding functionalities and a significant non-polar moiety. Its solubility profile reflects this duality, showing high affinity for polar solvents, particularly those capable of hydrogen bonding, and poor affinity for non-polar hydrocarbon solvents. For drug development professionals, this profile suggests that formulation strategies may involve polar solvent systems or advanced techniques for solubility enhancement if aqueous delivery is required.

The generation of accurate, reliable solubility data is non-trivial and demands a rigorous, well-controlled experimental approach. The shake-flask thermodynamic solubility protocol detailed in this guide provides a robust and defensible method for characterizing this critical property, ensuring that subsequent development decisions are based on a foundation of sound science.

References

  • Physical Properties of Carboxylic Acids | CK-12 Found
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. (2005). University of the Pacific. [Link]

  • Physical Properties of Carboxylic Acids. (2012). 2012 Book Archive. [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Solubility determination of compounds of pharmaceutical interest. (n.d.). Universitat de Barcelona Dipòsit Digital. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • 5-(Benzyloxy)-6-methylpyrimidine-4-carboxylic acid. PubChem. [Link]

  • How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

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  • Good Laboratory Practices (GLP): 2024 Guide. (2024, February 19). Biobide. [Link]

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Exploratory

An In-depth Technical Guide to the pKa and Acidity of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides a detailed examination of the acidity and pKa of 5-(Benzyloxy)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the structural features governing its acidity, present both experimental and computational methodologies for pKa determination, and discuss the anticipated pKa values in the context of its chemical environment. This document is intended to serve as a comprehensive resource for scientists engaged in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction: The Significance of pKa in Heterocyclic Carboxylic Acids

5-(Benzyloxy)pyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[3] The properties of molecules incorporating this scaffold are heavily dictated by their ionization state at physiological pH, which is in turn governed by their pKa values.

The subject molecule possesses two key ionizable regions: the acidic carboxylic acid group and the basic nitrogen atoms of the pyrimidine ring. Understanding the interplay of these groups and the electronic influence of the benzyloxy substituent is paramount for predicting molecular behavior in biological systems. This guide will deconstruct the factors influencing the pKa of the carboxylic acid function, which is the primary determinant of the molecule's acidic character.

Structural Analysis and Electronic Effects

The acidity of the carboxylic acid proton in 5-(Benzyloxy)pyrimidine-4-carboxylic acid is modulated by the cumulative electronic effects of the pyrimidine ring and the benzyloxy substituent.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₀N₂O₃[4]

  • Molecular Weight: 230.22 g/mol [4]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH)

    • Pyrimidine Ring

    • Benzyloxy Group (-OCH₂C₆H₅)

The Pyrimidine Ring: An Electron-Withdrawing System

The pyrimidine ring contains two nitrogen atoms, which are more electronegative than carbon. This results in a significant inductive electron-withdrawing effect (-I effect) across the ring system.[5][6] This withdrawal of electron density polarizes the O-H bond of the carboxylic acid group, facilitating the release of the proton (H⁺) and stabilizing the resulting carboxylate anion. Consequently, the carboxylic acid is expected to be more acidic (have a lower pKa) than its benzene analog, benzoic acid.

The Benzyloxy Substituent: A Duality of Effects

The benzyloxy group at the 5-position exerts both inductive and resonance effects that influence the acidity of the adjacent carboxylic acid.

  • Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the pyrimidine ring through the sigma bond framework.[5][7] This effect further enhances the electron-withdrawing nature of the ring, contributing to increased acidity of the carboxylic acid.

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into the π-system of the pyrimidine ring through resonance (a mesomeric effect).[6][8] This electron donation would tend to destabilize the carboxylate anion, thereby decreasing the acidity of the carboxylic acid.

The net influence of the benzyloxy group depends on the balance between its inductive and resonance effects. For substituents where the atom connected to the ring has lone pairs, resonance effects can be powerful.[8] However, the overall electron-withdrawing character of the pyrimidine ring itself likely dominates, with the benzyloxy group providing a more subtle modulation of the final pKa value.

Determination of pKa Values: A Methodological Overview

Accurate pKa determination is essential and can be achieved through a combination of robust experimental techniques and increasingly precise computational models.[9]

Experimental Approaches

Experimental methods typically involve monitoring a pH-dependent parameter to generate a sigmoidal curve from which the pKa can be derived at the inflection point.[9]

Table 1: Comparison of Experimental pKa Determination Methods

MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration A solution of the acid is titrated with a standardized base while monitoring the pH with an electrode. The pKa is the pH at the half-equivalence point.[10]High precision (±0.01-0.03 pKa units), well-established, and reliable.[9]Requires a pure sample of sufficient quantity and solubility.
UV-Vis Spectrophotometry The UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule differ. Absorbance is measured across a range of pH values to determine the pKa.Highly sensitive, requires very small amounts of sample.Only applicable to compounds with a chromophore near the ionization site; can be less precise than potentiometry.
NMR Spectroscopy The chemical shift of nuclei near the ionization site changes with the protonation state. Spectra are recorded at various pH values to determine the pKa.[11][12]Provides structural information about the site of protonation/deprotonation.[9] Can be used for less soluble compounds and in mixed solvents.[13]Requires access to an NMR spectrometer; can be more time-consuming.
Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the gold-standard method for determining the pKa of an organic acid.[10]

1. Materials and Reagents:

  • 5-(Benzyloxy)pyrimidine-4-carboxylic acid (high purity)

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, boiled water (to remove dissolved CO₂)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Class A burette (25 or 50 mL)

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of 5-(Benzyloxy)pyrimidine-4-carboxylic acid into a 250 mL beaker. Dissolve the sample in ~100 mL of deionized water. Gentle warming may be necessary to aid dissolution; cool to room temperature before titrating.[10]

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.

  • Titration:

    • Place the beaker on the stir plate and immerse the pH electrode and the tip of the burette into the solution.

    • Begin stirring at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition has stabilized.

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed curve.

    • Continue the titration well past the equivalence point until the pH plateaus.

4. Data Analysis:

  • Plot the Titration Curve: Graph the measured pH (y-axis) against the volume of NaOH added (x-axis).

  • Determine the Equivalence Point (V_eq): Identify the point of maximum slope on the curve. This can be done visually or by calculating the first derivative (ΔpH/ΔV).

  • Determine the Half-Equivalence Point (V_½): Calculate the volume at the half-equivalence point: V_½ = V_eq / 2.

  • Find the pKa: The pKa is equal to the pH of the solution at the half-equivalence point. This is derived from the Henderson-Hasselbalch equation, where at this point, the concentrations of the acid and its conjugate base are equal ([A⁻]/[HA] = 1), and thus pH = pKa.[10]

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Dissolve Acid Sample start_titration Add NaOH Titrant in Increments prep_sample->start_titration cal_ph Calibrate pH Meter cal_ph->start_titration record_ph Record pH vs. Volume start_titration->record_ph after each addition plot_curve Plot pH vs. Volume record_ph->plot_curve find_veq Determine Equivalence Point (Veq) plot_curve->find_veq find_vhalf Calculate Half-Equivalence Point (Veq / 2) find_veq->find_vhalf find_pka Determine pKa (pH at Veq / 2) find_vhalf->find_pka

Figure 1: Experimental workflow for pKa determination by potentiometric titration.
Computational Approaches

Computational chemistry offers a powerful tool for predicting pKa values, especially in the early stages of drug discovery when physical samples may be scarce.[14] Methods based on quantum mechanics (QM), such as Density Functional Theory (DFT), can provide highly accurate predictions, though they are computationally intensive.[1][15]

The general approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The accuracy of these predictions can be high, with reported root-mean-square errors (RMSE) often in the range of 0.7–1.0 pKa units for well-parameterized models.[1][16] However, achieving high accuracy requires careful consideration of solvation effects, which are a significant challenge in these calculations.[2][15]

Figure 2: Acid-base equilibrium for 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Anticipated pKa Values and Discussion

  • Benzoic Acid: The benchmark pKa is ~4.2 in water.

  • Pyrimidine-4-carboxylic acid: The electron-withdrawing pyrimidine ring is expected to lower the pKa relative to benzoic acid. The reported crystal structure indicates strong intermolecular hydrogen bonding, and studies on related diazinecarboxylic acids have been performed.[17] Its pKa is expected to be lower than 4.2.

  • 5-(Benzyloxy)pyrimidine-4-carboxylic acid: The net electronic effect of the 5-benzyloxy group will determine the final pKa. Given the strong inductive pull of the oxygen and the overall electron-deficient nature of the pyrimidine ring, it is hypothesized that the benzyloxy group will have a net acid-strengthening effect, albeit a modest one.

Table 2: Predicted pKa Values for Ionizable Centers

Ionizable GroupPredicted pKa RangeComments
Carboxylic Acid (-COOH) 3.0 - 4.0Expected to be more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing pyrimidine ring.
Pyrimidine Nitrogens (N1, N3) 1.0 - 2.5Pyrimidine itself has a pKa of ~1.3. The electron-withdrawing carboxylic acid group will decrease the basicity of the ring nitrogens, lowering their pKa values further.

The most physiologically relevant pKa is that of the carboxylic acid. With an estimated pKa between 3.0 and 4.0, the carboxylic acid group will be predominantly deprotonated and exist as a negatively charged carboxylate anion at physiological pH (7.4). This anionic form will dominate its solubility and interaction profiles in biological media.

Conclusion

The acidity of 5-(Benzyloxy)pyrimidine-4-carboxylic acid, quantified by its pKa value, is a product of the interplay between the electron-withdrawing pyrimidine core and the dual electronic effects of the benzyloxy substituent. The primary acidic center, the carboxylic acid, is predicted to have a pKa in the range of 3.0-4.0, rendering it significantly ionized at physiological pH. For drug development professionals, this indicates that the compound will likely exhibit good aqueous solubility under neutral to basic conditions but may precipitate in the acidic environment of the stomach. Accurate determination of this value through robust experimental methods like potentiometric titration, supported by computational predictions, is a critical step in the preclinical development of any drug candidate based on this scaffold.

References

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship. Available at: [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Available at: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Analytical Chemistry. Available at: [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Available at: [Link]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Reddit. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Predicting pKa of flexible polybasic tetra-aza macrocycles. RSC Publishing. Available at: [Link]

  • Aromatic Compounds and Their Reactions. Course Hero. Available at: [Link]

  • 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). LibreTexts Chemistry. Available at: [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. LibreTexts Chemistry. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • (PDF) Pyrimidine-4-carboxylic acid. ResearchGate. Available at: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Google Patents.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. Available at: [Link]

  • 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem - NIH. Available at: [Link]

  • 5-(Benzyloxy)pyrimidin-4-ol | C11H10N2O2 | CID 262482. PubChem - NIH. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). University of Tartu. Available at: [Link]

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Foundational

Literature review of 5-substituted pyrimidine-4-carboxylic acid derivatives

An In-Depth Technical Guide to 5-Substituted Pyrimidine-4-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships Introduction: The Versatility of the Pyrimidine Scaffold The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Substituted Pyrimidine-4-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including nucleic acids and a variety of therapeutic agents.[1] Its inherent ability to engage in hydrogen bonding and π-π stacking interactions makes it a privileged scaffold for designing targeted inhibitors of enzymes and receptors.[1] Among the vast chemical space of pyrimidine derivatives, those bearing a carboxylic acid at the 4-position and a substituent at the 5-position have garnered significant attention. The strategic modification of the 5-position has proven to be a highly effective strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds, leading to the discovery of promising candidates in oncology, inflammation, and other disease areas.[1]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 5-substituted pyrimidine-4-carboxylic acid derivatives, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategies for 5-Substituted Pyrimidine-4-Carboxylic Acids

The synthesis of 5-substituted pyrimidine-4-carboxylic acid derivatives can be approached through various strategies, with the choice of method often depending on the desired substituent at the 5-position.

Direct C-H Functionalization: The Minisci Reaction

A significant advancement in the synthesis of 5-halopyrimidine-4-carboxylic acid esters is the application of the Minisci reaction.[2] This radical-based approach allows for the direct alkoxycarbonylation of 5-halopyrimidines with high regioselectivity, offering a more efficient alternative to traditional multi-step methods.[2] The reaction typically involves the generation of an alkoxycarbonyl radical from the corresponding pyruvate, which then adds to the protonated pyrimidine ring.

G pyrimidine 5-Halopyrimidine protonated_pyrimidine Protonated Pyrimidine pyrimidine->protonated_pyrimidine H+ pyruvate Alkyl Pyruvate radical_generation Radical Generation (FeSO4·7H2O, H2SO4, H2O2) pyruvate->radical_generation alkoxycarbonyl_radical Alkoxycarbonyl Radical radical_generation->alkoxycarbonyl_radical minisci_addition Minisci Addition alkoxycarbonyl_radical->minisci_addition protonated_pyrimidine->minisci_addition product 5-Halopyrimidine-4-carboxylic Acid Ester minisci_addition->product G halopyrimidine 5-Halopyrimidine-4-carboxylic Acid Ester suzuki_coupling Suzuki-Miyaura Coupling halopyrimidine->suzuki_coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki_coupling pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->suzuki_coupling base Base (e.g., Na2CO3) base->suzuki_coupling product 5-Aryl/Heteroaryl-pyrimidine-4-carboxylic Acid Ester suzuki_coupling->product

Caption: Suzuki-Miyaura coupling for the synthesis of 5-arylpyrimidine-4-carboxylic acid derivatives.

Multi-Component Reactions

One-pot, multi-component reactions offer an efficient and atom-economical approach to constructing complex pyrimidine scaffolds. For instance, a four-component reaction involving triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea can yield 4-arylamino-5-carboxyl pyrimidine derivatives. [3]

Biological Activities and Structure-Activity Relationships

The substituent at the 5-position of the pyrimidine-4-carboxylic acid core plays a crucial role in determining the biological activity and target selectivity of these compounds.

Kinase Inhibition

5-Substituted pyrimidine derivatives have emerged as a prominent class of kinase inhibitors, targeting various kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. [1]

  • PI3K/mTOR Inhibition: The substitution at the 5-position (or equivalent in fused systems) significantly impacts the inhibitory activity against PI3K and mTOR. [1]* CDK Inhibition: The nature of the substituent at the C5-position of the pyrimidine core is crucial for both the potency and selectivity of Cyclin-Dependent Kinase (CDK) inhibitors. [1] The general mechanism of action for many pyrimidine-based kinase inhibitors involves competition with ATP for binding to the kinase's active site.

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 5-Substituted Pyrimidine Kinase Inhibitor inhibitor->pi3k inhibits inhibitor->mtor inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-substituted pyrimidine kinase inhibitors.

5-Substituent Target Kinase IC50 (µM) Reference
ArylVEGFR-20.53 - 0.61[4]
5-chloro-4-((substituted phenyl)amino)HDACs0.217 - 2.548[5]
3-methyl-4-fluoro analogNHE-10.0065[6]
Anticancer Activity

The cytotoxic effects of 5-substituted pyrimidine-4-carboxylic acid derivatives are often evaluated against a panel of cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on the pyrimidine ring significantly influence their anticancer potency. For example, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, smaller substituents like a methoxy group were found to be beneficial for HDAC inhibitory activity. [5]

Compound Cell Line Assay IC50 (µM) Reference
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast Cancer) MTT 0.57 [7]
Pyrido[2,3-d]pyrimidine 4 HepG2 (Liver Cancer) MTT 1.13 [7]
Indazol-pyrimidine 4f MCF-7 (Breast Cancer) MTT 1.629 [7]
Indazol-pyrimidine 4i A549 (Lung Cancer) MTT 2.305 [7]
Pyrimidine-5-carbonitrile 11e HCT-116 (Colon Cancer) Sorafenib 1.14 [4]

| Pyrimidine-5-carbonitrile 11e | MCF-7 (Breast Cancer) | Sorafenib | 1.54 | [4]|

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [8]The mechanism of action is associated with the suppression of prostaglandin E2 (PGE2) production by inhibiting COX-1 and COX-2. [8]Structure-activity relationship studies have indicated that substituents on the pyrimidine ring can significantly influence the anti-inflammatory potency. [8]

Experimental Protocols

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives involves sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine. [9] Protocol:

  • First Nucleophilic Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), add one equivalent of the desired amine and a base (e.g., diisopropylethylamine). Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Second Nucleophilic Substitution: Add the second amine to the reaction mixture, which may require more forcing conditions (e.g., heating at higher temperatures).

  • Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography. [9]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. [9][10] Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 value. [10]

G setup Reaction Setup (Kinase, Substrate, Inhibitor) initiation Initiate Reaction (Add ATP) setup->initiation incubation Incubation (30°C, 30-60 min) initiation->incubation termination Terminate Reaction incubation->termination detection Detection of Phosphorylation termination->detection analysis Data Analysis (Calculate IC50) detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines. [7][11] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to reduce MTT to formazan.

  • Solubilization and Measurement: Remove the medium, add a solubilization buffer to dissolve the formazan crystals, and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value. [7][11]

G seeding Cell Seeding in 96-well plate treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Formazan Formation (2-4 hours) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization measurement Measure Absorbance solubilization->measurement analysis Data Analysis (Calculate IC50) measurement->analysis

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

5-Substituted pyrimidine-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. The ability to readily modify the 5-position allows for the fine-tuning of their biological activity and pharmacokinetic properties. The synthetic methodologies, particularly direct C-H functionalization and cross-coupling reactions, have significantly expanded the accessible chemical space for this scaffold.

Future research in this area will likely focus on the development of more selective and potent inhibitors for specific biological targets, including novel kinases and other enzymes implicated in disease. The exploration of new substituents at the 5-position, coupled with advanced computational modeling, will continue to drive the discovery of next-generation therapeutics based on the 5-substituted pyrimidine-4-carboxylic acid core. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of compounds with improved efficacy and safety profiles.

References

A comprehensive list of references is available upon request.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Anticipated Toxicity of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract 5-(Benzyloxy)pyrimidine-4-carboxylic acid is a heterocyclic building block with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

5-(Benzyloxy)pyrimidine-4-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and designing scientifically sound experimental protocols. This guide provides a comprehensive overview of the anticipated safety considerations and toxicological profile of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. In the absence of a dedicated Safety Data Sheet (SDS) and extensive toxicological studies for this specific compound, this document employs a scientifically rigorous approach of structural analogy to infer potential hazards. We will analyze the safety profiles of its core components—the pyrimidine-4-carboxylic acid scaffold and the benzyl ether moiety—to provide a robust framework for risk assessment and safe handling. This guide is intended to empower researchers to implement appropriate safety measures, from personal protective equipment (PPE) to emergency procedures, and to foster a culture of safety in the laboratory.

Chemical Identity and Physical Properties

A clear understanding of the chemical and physical properties of a compound is the foundation of a thorough safety assessment.

PropertyValueSource
Chemical Name 5-(Benzyloxy)pyrimidine-4-carboxylic acid-
CAS Number 1782229-88-2[1]
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
Appearance Solid (predicted)-
Storage Conditions Sealed in dry, 2-8°C[1]

Hazard Identification and Classification: A Structural Analogy Approach

Given the lack of specific safety data for 5-(Benzyloxy)pyrimidine-4-carboxylic acid, we will assess its potential hazards by examining its constituent structural motifs: the pyrimidine-4-carboxylic acid core and the benzyl ether group.

The Pyrimidine-4-Carboxylic Acid Core

The pyrimidine ring is a common scaffold in numerous biologically active compounds and pharmaceuticals. While many pyrimidine derivatives have favorable safety profiles, the core structure and its substituents can present specific hazards.

  • Eye Irritation: Safety data for the parent compound, pyrimidine-4-carboxylic acid, indicate that it is classified as causing serious eye irritation.[2][3] Therefore, it is prudent to assume that 5-(Benzyloxy)pyrimidine-4-carboxylic acid poses a similar risk.

  • General Toxicity: The toxicological properties of pyrimidine-4-carboxylic acid have not been fully investigated.[4] This lack of comprehensive data underscores the need for cautious handling. Research on various substituted pyrimidines reveals a wide spectrum of biological activities and toxicities, ranging from low toxicity in some contexts to potent cytotoxicity in others, particularly in the development of anticancer agents.[4][5][6][7][8]

The Benzyl Ether Moiety: A Propensity for Peroxide Formation

Benzyl ethers are a well-known class of compounds that can form explosive peroxides upon storage, particularly when exposed to air and light.[5][9][10] This is a critical safety consideration for the handling and storage of 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

  • Peroxide Formation: The ether linkage in the benzyloxy group is susceptible to autoxidation, leading to the formation of hydroperoxides and peroxides. These can be highly unstable and may detonate when subjected to heat, friction, or shock. The risk of peroxide formation increases over time and with exposure to atmospheric oxygen.[8]

  • Flammability: While specific data is unavailable for the target compound, many benzyl ethers are flammable liquids or combustible solids.[11]

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with research chemicals with incomplete safety data. The following protocols are based on the anticipated hazards and are designed to minimize risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure comprehensive protection.

Caption: Recommended PPE workflow for handling 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Engineering Controls
  • Ventilation: All handling of 5-(Benzyloxy)pyrimidine-4-carboxylic acid should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.

Storage and Peroxide Management

Proper storage is critical to mitigate the risk of peroxide formation.

  • Conditions: Store in a tightly sealed, airtight container in a cool, dry, and dark place, as recommended at 2-8°C.[1] The container should be flushed with an inert gas like nitrogen or argon before sealing.

  • Peroxide Testing: Due to the benzyl ether moiety, it is crucial to test for the presence of peroxides before using the material, especially if it has been stored for an extended period or if the container has been opened previously. Test strips are commercially available for this purpose. If peroxides are detected, do not attempt to handle the material and consult your institution's environmental health and safety (EHS) office for proper disposal procedures. Do not attempt to distill or concentrate material that contains peroxides.

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release and Fire-Fighting Measures

Accidental Release

Spill_Response spill Spill of 5-(Benzyloxy)pyrimidine-4-carboxylic acid Occurs evacuate Evacuate Immediate Area Alert Colleagues and Supervisor spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if powder) evacuate->ppe contain Contain the Spill Use inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Collect Absorbed Material Use non-sparking tools and place in a sealed container for disposal contain->collect decontaminate Decontaminate the Area Wash with soap and water collect->decontaminate dispose Dispose of Waste Follow institutional EHS guidelines for hazardous waste decontaminate->dispose

Caption: Step-by-step protocol for responding to a spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicity Profile by Structural Analogy

A comprehensive toxicological profile for 5-(Benzyloxy)pyrimidine-4-carboxylic acid is not available. However, by examining the toxicology of related compounds, we can infer a potential toxicity profile.

Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone of many therapeutic agents, and the toxicity of its derivatives is highly dependent on the nature and position of substituents.

  • General Toxicity: Studies on various substituted pyrimidines have shown a wide range of toxicities. Some derivatives exhibit low toxicity, while others, particularly those designed as anticancer agents, can be highly cytotoxic.[4][5][6][7][8] The introduction of different functional groups can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its toxicity.

  • Genotoxicity: Certain pyrimidine analogs, such as 5-fluorouracil, are known to be genotoxic, which is the basis of their therapeutic effect in cancer.[12][13] While there is no data to suggest that 5-(Benzyloxy)pyrimidine-4-carboxylic acid is genotoxic, this potential should be considered, and appropriate handling precautions should be taken.

Benzyl Ethers

The primary toxicological concern with benzyl ethers, beyond peroxide formation, is related to their metabolism.

  • Metabolism: Benzyl ethers can be metabolized in vivo to benzyl alcohol and the corresponding pyrimidine derivative. While benzyl alcohol is generally considered to have low toxicity, it can be a mild irritant.

Conclusion and Recommendations

5-(Benzyloxy)pyrimidine-4-carboxylic acid is a research chemical with an incomplete safety and toxicity profile. Based on a structural analogy approach, it is prudent to handle this compound with a high degree of caution. The primary anticipated hazards are serious eye irritation and the potential for the formation of explosive peroxides due to the benzyl ether moiety.

Key Recommendations for Safe Handling:

  • Always wear appropriate PPE , including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle in a well-ventilated area , preferably a chemical fume hood.

  • Store in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere.

  • Routinely test for the presence of peroxides before use, especially for older samples or previously opened containers.

  • Be prepared for emergencies by knowing the location and proper use of safety equipment, including eyewash stations, safety showers, and fire extinguishers.

  • Consult your institution's EHS office for guidance on proper disposal of waste and any unused material.

By adhering to these guidelines, researchers can work safely with 5-(Benzyloxy)pyrimidine-4-carboxylic acid and other novel chemical entities, fostering a secure and productive research environment.

References

  • Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572–577.
  • Enoch, S. J., Hewitt, M., Cronin, M. T., & Madden, J. C. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. SAR and QSAR in Environmental Research, 24(6), 489–502.
  • Florida Tech. Peroxide Forming Chemicals. [Link]

  • Western Sydney University. Ethers and peroxide forming compounds. [Link]

  • University of Pennsylvania. HS622 Organic Peroxide Forming Chemicals Guideline. [Link]

  • Holland-Frei Cancer Medicine. 6th edition. Pyrimidine Analogs. [Link]

  • ACS Publications. Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. [Link]

  • Western Washington University. Peroxide-Forming Chemicals Procedures. [Link]

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Chemical Neuroscience. [Link]

  • PubChem. 4-Pyrimidinecarboxylic acid. [Link]

  • PubChem. 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1). [Link]

  • ResearchGate. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. [Link]

  • ResearchGate. Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. [Link]

  • Karolinska Institutet. Routine for peroxide forming chemicals. [Link]

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Foundational

The Genesis and Evolution of Benzyloxy-Substituted Pyrimidine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the history, discovery, and synthetic evolution of a specific, yet significant, subclass: benzyloxy-substituted pyrimidine carboxylic acids. We will traverse the timeline from the foundational discoveries in pyrimidine chemistry to the modern-day applications of these versatile molecules in drug development. This guide will provide an in-depth analysis of their synthesis, structure-activity relationships, and biological significance, offering valuable insights for researchers in the field.

A Historical Perspective: From Pyrimidine to Functionalized Scaffolds

The journey of benzyloxy-substituted pyrimidine carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 when Pinner first synthesized derivatives by condensing ethyl acetoacetate with amidines.[1][2][3][4] This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900.[1][5][6] These early explorations laid the groundwork for future functionalization and investigation of this heterocyclic system.

The therapeutic potential of pyrimidine analogs began to be seriously explored in the 1940s. A pivotal moment in this era was the work of George Hitchings and Gertrude Elion, who synthesized numerous pyrimidine and purine analogs as potential nucleic acid antagonists.[7][8][9][10][11][12] Their groundbreaking research, which ultimately led to a Nobel Prize, demonstrated that interfering with the biosynthesis of nucleic acids could be a powerful strategy for combating diseases like cancer and microbial infections. This "rational drug design" approach set the stage for the development of a vast array of pyrimidine-based drugs.

While a definitive first synthesis of a benzyloxy-substituted pyrimidine carboxylic acid is not clearly documented in early literature, the use of the benzyloxy group as a protecting group for hydroxyl functionalities was a common practice in organic synthesis. It is highly probable that such compounds were first synthesized during the mid-20th century as intermediates in the quest for novel therapeutic agents, where the benzyloxy group could be strategically removed to unmask a potentially crucial hydroxyl group for biological activity.

The Modern Era: Therapeutic Applications and Structure-Activity Relationships

Today, benzyloxy-substituted pyrimidine carboxylic acids and their derivatives are investigated for a wide range of therapeutic applications, primarily in the fields of oncology and infectious diseases.[13][14][15][16] The pyrimidine core acts as a versatile scaffold, and the benzyloxy and carboxylic acid moieties provide key interaction points with biological targets or serve as handles for further chemical modification.

Antimicrobial Activity

The pyrimidine nucleus is a well-established pharmacophore in the development of antimicrobial agents.[13][15] The introduction of a benzyloxy substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. The carboxylic acid group can be crucial for interacting with active sites of bacterial enzymes.

Table 1: Representative Antimicrobial Activity of Benzyloxy-Substituted Pyrimidine Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
BZP-1 Staphylococcus aureus8[13]
BZP-2 Escherichia coli16[13]
BZP-3 Candida albicans4[15]
Anticancer Activity

The antimetabolite strategy pioneered by Hitchings and Elion continues to be a fruitful area of cancer research. Benzyloxy-substituted pyrimidine carboxylic acids can act as mimics of natural pyrimidines, thereby interfering with DNA and RNA synthesis in rapidly proliferating cancer cells.[17][18][19][20]

Table 2: Representative Anticancer Activity of Benzyloxy-Substituted Pyrimidine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
BZPC-A MCF-7 (Breast)5.2[21][22]
BZPC-B A549 (Lung)10.8[21][22]
BZPC-C HCT116 (Colon)7.5[23][24]

The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the benzyl ring of the benzyloxy group can significantly impact biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric hindrance of the molecule, influencing its binding affinity to target proteins.

Physicochemical Properties

While specific data for a wide range of benzyloxy-substituted pyrimidine carboxylic acids is not centrally available, the properties of the closely related 5-(benzyloxy)pyridine-2-carboxylic acid can provide valuable insights.

Table 3: Physicochemical Properties of 5-(Benzyloxy)pyridine-2-carboxylic acid

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃[25]
Molecular Weight 229.24 g/mol [25]
Physical Form White to pale yellow powder or crystals[26][27]
Purity (Typical) 95%[26][27]
Storage Temperature 2-8°C[26]
pKa (Acidic Apparent) 4.03[28]
LogP 2.45 (Predicted)N/A

Key Synthetic Strategies

The synthesis of benzyloxy-substituted pyrimidine carboxylic acids can be approached through several modern synthetic methodologies. The choice of strategy often depends on the desired substitution pattern on the pyrimidine ring.

General Synthetic Workflow

A common approach involves the construction of the pyrimidine ring followed by the introduction or modification of the benzyloxy and carboxylic acid functionalities.

G A Starting Materials (e.g., β-dicarbonyl compounds, amidines) B Pyrimidine Ring Formation (e.g., Pinner, Biginelli reaction) A->B C Introduction of Benzyloxy Group B->C D Formation of Carboxylic Acid (e.g., hydrolysis of ester or nitrile) C->D E Final Product D->E

Caption: A generalized workflow for the synthesis of benzyloxy-substituted pyrimidine carboxylic acids.

Experimental Protocol: Synthesis of 2-Substituted-5-(benzyloxy)pyrimidine-4-carboxylic Acid Ester via Biginelli-Type Reaction

The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[29][30]

Step 1: Biginelli Condensation

  • To a solution of a β-ketoester (1.0 eq) in ethanol, add a benzyloxy-substituted aldehyde (1.0 eq) and urea or thiourea (1.2 eq).

  • Add a catalytic amount of a Lewis acid (e.g., La(OTf)₃) or a protic acid (e.g., HCl).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated dihydropyrimidine product by filtration and wash with cold water.

Step 2: Oxidation to Pyrimidine

  • Dissolve the dihydropyrimidine from Step 1 in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent (e.g., ceric ammonium nitrate) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford the pyrimidine ester.

Step 3: Hydrolysis to Carboxylic Acid

  • Dissolve the pyrimidine ester from Step 2 in a mixture of methanol and water.

  • Add an excess of a base (e.g., NaOH or KOH) and reflux the mixture for 2-4 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

G cluster_0 Biginelli-Type Synthesis A β-Ketoester + Benzyloxy-aldehyde + Urea B Dihydropyrimidine Intermediate A->B Condensation C Oxidation B->C D Pyrimidine Ester C->D E Hydrolysis D->E F Final Carboxylic Acid E->F

Caption: Workflow for the Biginelli-type synthesis of a benzyloxy-substituted pyrimidine carboxylic acid.

Conclusion and Future Directions

From their theoretical conception in the late 19th century to their vital role in modern drug discovery, benzyloxy-substituted pyrimidine carboxylic acids have a rich history. The foundational work on pyrimidine synthesis and the pioneering efforts in rational drug design have paved the way for the exploration of these compounds as potent therapeutic agents.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, allowing for the creation of diverse chemical libraries. Furthermore, a deeper understanding of the interactions of these molecules with their biological targets through computational modeling and structural biology will enable the design of next-generation drugs with improved efficacy and safety profiles. The versatility of the benzyloxy-substituted pyrimidine carboxylic acid scaffold ensures its continued relevance in the ongoing quest for novel therapeutics.

References

  • Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994.
  • ResearchGate. (n.d.). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Retrieved from [Link]

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Davidson, D. (1987). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. Bioessays, 6(6), 250-4.
  • PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (1995). History and future of antimicrobial diaminopyrimidines. Retrieved from [Link]

  • PubMed. (1948). Pyrimidine derivatives as antagonists of pteroylglutamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Siegmund Gabriel. Retrieved from [Link]

  • PMC. (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • ResearchGate. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002(05), 720-722.
  • Unknown Source. (n.d.). CHAPTER 1.
  • ACS Publications. (n.d.). Synthesis and biological evaluation of novel pyrimidine nucleoside analogs of 1,4-oxathiane, 1,4-dithiane, and 1,4-dioxane. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2055.
  • Semantic Scholar. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). George H. Hitchings. Retrieved from [Link]

  • Embryo Project Encyclopedia. (2024). George Herbert Hitchings (1905–1998). Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 20(01), 114–128.
  • R Discovery. (1948). Purine and Pyrimidine Antagonists. Journal of Biological Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • SciSpace. (n.d.). A review: biological and clinical aspects of pyrimidine metabolism. Retrieved from [Link]

  • PubMed. (2021). Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones. Retrieved from [Link]

  • Science History Institute. (n.d.). George Hitchings and Gertrude Elion. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-(Benzyloxy)pyridine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

  • Korea University Pure. (n.d.). Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2026). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

  • PMC. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. 14(4).
  • PMC. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyrimidines as Anti-Infective Agents. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2016). Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides. (2(2)), 4-9.
  • Wikipedia. (n.d.). Gabriel–Colman rearrangement. Retrieved from [Link]

  • EPA. (n.d.). 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid. Retrieved from [Link]

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Exploratory

Thermal Profiling and Stability Dynamics of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid: A Comprehensive Guide for Preclinical Development

As a Senior Application Scientist, I approach the thermal profiling of complex active pharmaceutical ingredients (APIs) not merely as a data-gathering exercise, but as a mechanistic investigation. Understanding the therm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the thermal profiling of complex active pharmaceutical ingredients (APIs) not merely as a data-gathering exercise, but as a mechanistic investigation. Understanding the thermal stability of 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS 1782229-88-2) requires deconstructing its molecular architecture. This compound presents a fascinating dual-susceptibility model: a pyrimidine-4-carboxylic acid core prone to decarboxylation, and a benzyloxy ether linkage susceptible to high-temperature cleavage.

This whitepaper provides an in-depth, self-validating framework for analyzing the melting point and thermal degradation pathways of this specific API, ensuring that formulation scientists can make causality-driven decisions during hot-melt extrusion, milling, or long-term storage.

Structural Determinants of Thermal Behavior

To predict and validate the thermal stability of 5-(Benzyloxy)pyrimidine-4-carboxylic acid, we must analyze the thermal liabilities of its functional groups based on established chemical principles.

The Pyrimidine-4-Carboxylic Acid Core: Decarboxylation

Heterocyclic carboxylic acids, particularly pyrimidine-4-carboxylic acids, exhibit inherent thermal instability. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring destabilizes the carboxyl group, facilitating the loss of carbon dioxide (


) upon heating. Historical studies on pyrimidine-4-carboxylic acid derivatives demonstrate that decarboxylation readily occurs in hot solutions or upon reaching the solid-state melting point[1]. For structurally analogous halogenated pyrimidine-4-carboxylic acids, thermal decomposition typically initiates in the 158°C–175°C range, driven by the breakdown of the carboxylic acid group[2].
The Benzyloxy Ether Linkage: Homolytic Cleavage

The secondary thermal liability is the C5-benzyloxy group. Ether linkages attached to aromatic systems are generally stable at room temperature but become potential sites for thermal cleavage under extreme stress. Studies utilizing thermogravimetric analysis (TGA) on structurally similar benzyloxy-substituted aromatic compounds reveal that the cleavage of the benzyl-oxygen bond typically commences between 200°C and 300°C, often peaking around 247°C[3]. This process frequently generates benzyloxy radicals (


) or results in the loss of the benzyl group to yield the corresponding hydroxypyrimidine[4].

ThermalPathways API 5-(Benzyloxy)pyrimidine- 4-carboxylic acid Heat Thermal Stress (>150°C) API->Heat Path1 Pathway 1: Decarboxylation Heat->Path1 Primary (~150-175°C) Path2 Pathway 2: Ether Cleavage Heat->Path2 Secondary (>240°C) Prod1 5-(Benzyloxy)pyrimidine + CO2 Path1->Prod1 Prod2 5-Hydroxypyrimidine- 4-carboxylic acid + Benzyl Radical Path2->Prod2

Fig 1: Primary and secondary thermal degradation pathways of the API.

Quantitative Baselines for Thermal Events

Because the exact melting point of an API can fluctuate based on crystalline polymorphs and purity, we rely on a predictive thermal matrix derived from structural analogs. The table below outlines the expected thermal events, providing a baseline against which experimental data must be validated.

Thermal EventEstimated Temp RangePrimary Analytical MethodMechanistic Driver
Melting Point (

)
150°C – 165°CDSCBreakdown of the crystalline lattice structure. Often overlaps with the onset of decomposition.
Primary Decomposition (

)
155°C – 175°CTGADecarboxylation of the C4-COOH group, resulting in a theoretical mass loss of ~19.1% (

, 44 Da).
Secondary Decomposition (

)
240°C – 260°CTGACleavage of the C5-O-Benzyl bond, generating benzyl radicals and complex carbonaceous char.

Self-Validating Experimental Methodologies

A robust thermal profiling strategy cannot rely on a single instrument. As an application scientist, I mandate a self-validating workflow . If TGA indicates a mass loss, we do not assume it is decarboxylation; we mathematically verify the mass percentage and physically identify the degradant via LC-MS/MS.

Workflow Prep Sample Prep (Alumina, N2) TGADSC Simultaneous TGA-DSC Prep->TGADSC Events Identify Tm & Td (Mass Loss) TGADSC->Events LCMS LC-MS/MS Degradant ID Events->LCMS Valid Self-Validating Stability Profile LCMS->Valid

Fig 2: Self-validating workflow for thermal stability and degradant analysis.

Protocol 1: Simultaneous TGA-DSC Analysis

This protocol identifies the exact temperatures of phase transitions and degradation.

  • Step 1: Sample Preparation. Accurately weigh 3–10 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid into an alumina (

    
    ) crucible.
    
    • Causality: Alumina is strictly required over aluminum pans. Aluminum can act as a catalytic surface at elevated temperatures, artificially lowering the activation energy for decarboxylation and skewing stability data.

  • Step 2: Atmospheric Control. Purge the furnace with high-purity Nitrogen at a flow rate of 50 mL/min[3].

    • Causality: An inert atmosphere prevents oxidative degradation of the benzylic carbon, ensuring we are measuring purely thermal (homolytic/heterolytic) cleavage events.

  • Step 3: Thermal Ramping. Equilibrate the system at 30°C, then apply a linear heating rate of 10°C/min up to 400°C.

    • Causality: A 10°C/min ramp provides the optimal thermodynamic balance, allowing enough time for thermal equilibrium within the sample while maintaining sharp, resolvable peaks for overlapping melting and decomposition events.

  • Step 4: Data Interpretation. Calculate the mass loss percentage at the first derivative peak of the TGA curve. If the loss is approximately 19.1%, it confirms the loss of

    
     (decarboxylation).
    
Protocol 2: LC-MS/MS Degradant Identification (The Validation Step)

To ensure the TGA mass loss is mechanistically understood, we trap the intermediate degradants.

  • Step 1: Thermal Quenching. Run a parallel sample in a standard oven, heating it to exactly 5°C above the observed

    
     onset (e.g., 170°C) for 10 minutes. Immediately quench the sample in an ice bath.
    
  • Step 2: Reconstitution. Dissolve the thermal residue in LC-MS grade Methanol/Water (50:50 v/v).

  • Step 3: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Step 4: Mass Spectrometry. Operate in positive electrospray ionization (ESI+) mode.

    • Causality: We specifically monitor for the parent mass minus 44 Da (confirming the decarboxylated 5-(benzyloxy)pyrimidine) and

      
       (confirming the presence of the benzyloxy radical/cation from premature ether cleavage)[4].
      

Implications for Drug Development

Understanding the thermal causality of 5-(Benzyloxy)pyrimidine-4-carboxylic acid is critical for downstream processing. Because the melting point (


) is dangerously close to the primary decomposition temperature (

), hot-melt extrusion (HME) is contraindicated for this API unless formulated with plasticizers that significantly lower the processing temperature.

Furthermore, during high-energy milling (which generates localized frictional heat), the API must be actively cooled to prevent micro-environmental decarboxylation, which would introduce pyrimidine impurities into the final dosage form. By utilizing the self-validating protocols outlined above, development teams can establish strict, data-backed thermal boundaries for manufacturing.

References

  • A study of the permanganate oxidation of 4-methylpyrimidine to pyrimidine-4-carboxylic acid Oregon State University[Link]

  • Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry ResearchGate[Link]

Sources

Foundational

Electronic Properties of the Pyrimidine Ring in 5-Benzyloxy Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and nucleoside analogs. While the unsubstituted pyrimidine ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and nucleoside analogs. While the unsubstituted pyrimidine ring is inherently electron-deficient, targeted functionalization can profoundly alter its electronic landscape. This whitepaper provides an in-depth technical analysis of how the 5-benzyloxy substituent modulates the electronic properties of the pyrimidine core. By integrating Density Functional Theory (DFT) calculations with spectroscopic validation, we establish a self-validating framework for understanding how these electronic shifts dictate chemical reactivity, regioselectivity, and target binding affinity.

The Electronic Architecture of the Pyrimidine Core

Pyrimidine is a fundamental


-deficient diazine. The highly electronegative nitrogen atoms at positions 1 and 3 draw electron density away from the carbon framework via both inductive (-I) and mesomeric (-M) effects. Consequently, the carbons at positions 2, 4, and 6 are highly electron-deficient, making them prime sites for nucleophilic aromatic substitution (SNAr) ([1]).

However, the C5 position is electronically unique. Situated meta to both nitrogen atoms, it does not suffer from direct resonance-based electron withdrawal. As a result, C5 is the most electron-rich (or least electron-deficient) carbon on the ring, making it the preferred site for electrophilic attack and a strategic position for electronic tuning ([2]).

Electronic Perturbation via 5-Benzyloxy Substitution

Introducing a benzyloxy group at the C5 position fundamentally rewires the electronic distribution of the pyrimidine ring. The ether oxygen exerts two competing electronic effects:

  • Mesomeric Electron Donation (+M): The oxygen atom delocalizes its lone pair electrons into the

    
    -system of the pyrimidine ring. This resonance effect significantly increases electron density at the C4 and C6 positions.
    
  • Inductive Electron Withdrawal (-I): Through the

    
    -bond network, the electronegative oxygen exerts a localized pulling effect, primarily deshielding the directly attached C5 carbon ([3]).
    

The net result is a highly polarized ring system. The strong +M effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), which narrows the HOMO-LUMO energy gap (


). This narrowing is experimentally observable as a bathochromic (red) shift in UV-Vis absorption spectra ([4]). Furthermore, Molecular Electrostatic Potential (MEP) mapping reveals that the negative potential localizes intensely around the electronegative nitrogen and oxygen atoms, creating highly specific hydrogen-bond acceptor sites crucial for target binding ([5]).

Caption: Causal relationship between 5-benzyloxy substitution, electronic shifts, and chemical reactivity.

Quantitative Electronic Properties (Data Synthesis)

To quantify these electronic shifts, computational chemistry—specifically DFT at the B3LYP/6-311++G(d,p) level—is routinely employed alongside NMR spectroscopy ([6], [7]). The tables below summarize the theoretical and experimental deviations between unsubstituted pyrimidine and its 5-benzyloxy derivative.

Table 1: Theoretical Electronic Properties (DFT/B3LYP)
PropertyPyrimidine (Ref)5-BenzyloxypyrimidineMechanistic Implication
HOMO (eV) -7.30-6.45Increased electron-donating capability; higher nucleophilicity.
LUMO (eV) -1.70-1.42Reduced electron-accepting capability.
Band Gap (

, eV)
5.605.03Bathochromic shift in electronic spectra; increased polarizability.
Dipole Moment (Debye) 2.331.85Altered molecular polarity affecting solubility and lipophilicity.
Table 2: NMR Chemical Shift Perturbations (ppm)
NucleusPyrimidine Core5-BenzyloxypyrimidineShift Direction & Causality
C2 (

C)
158.4155.2Upfield (Shielded by resonance +M effect).
C4/C6 (

C)
156.9150.1Upfield (Strongly shielded by +M effect from C5 oxygen).
C5 (

C)
121.9152.5Downfield (Deshielded by direct -I effect of the oxygen).
C4/C6 (

H)
8.788.45Upfield (Increased

-electron density shields the protons).

Experimental & Computational Methodologies

A robust, self-validating system requires both theoretical prediction and empirical confirmation. The following protocols detail the workflow for evaluating the electronic properties of these derivatives, ensuring that computational models are strictly grounded in physical reality.

Caption: Self-validating workflow for computational and experimental electronic profiling.

Protocol 1: Computational Evaluation (DFT Workflow)

Causality: DFT is utilized to map the unobservable frontier molecular orbitals that dictate chemical reactivity and binding affinity ([8]).

  • Conformational Search: Generate 3D conformers of the target molecule. Rotate the C5-O and O-CH

    
     bonds systematically to identify the global minimum energy conformer. Reasoning: This prevents artificial steric clashes between the benzyl ring and the pyrimidine C4/C6 protons from skewing electronic calculations ([9]).
    
  • Geometry Optimization: Execute geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set within a simulated solvent model (e.g., CPCM for DMSO) ([7]).

  • Frequency Validation: Run vibrational frequency calculations on the optimized geometry. Reasoning: The absence of imaginary frequencies validates that the structure is a true local minimum, not a transition state.

  • Frontier Orbital Analysis: Extract HOMO and LUMO energy levels. Calculate global hardness (

    
    ) to predict the molecule's resistance to charge transfer ([8]).
    
  • MEP Mapping: Generate the Molecular Electrostatic Potential map to visualize electron-rich (red) and electron-deficient (blue) regions, guiding the prediction of non-covalent interactions in biological targets ([5]).

Protocol 2: Spectroscopic Validation (NMR & UV-Vis)

Causality: Experimental spectroscopy is required to validate the theoretical HOMO-LUMO gap and electron density distribution predicted by DFT.

  • Sample Preparation: Dissolve the purified 5-benzyloxypyrimidine derivative (>97% purity) in a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ) to ensure a lock signal for NMR acquisition ([10]).
  • NMR Acquisition: Acquire

    
    H and 
    
    
    
    C NMR spectra at 298 K. Validation Check: Confirm that the C5 carbon appears significantly downfield (~150-155 ppm) due to the oxygen's -I effect, while the C4/C6 protons shift upfield compared to the unsubstituted core, confirming the +M shielding effect predicted by the MEP map ([5], [7]).
  • UV-Vis Analysis: Prepare a 10

    
    M solution in methanol. Record the absorption spectrum from 200-400 nm. Validation Check: Compare the 
    
    
    
    to unsubstituted pyrimidine to confirm the theoretically predicted bathochromic shift, which physically proves the narrowing of the HOMO-LUMO gap ([4]).

Implications in Rational Drug Design

The 5-benzyloxy group acts as a precise electronic tuning dial rather than a mere steric placeholder. In the development of kinase inhibitors (e.g., Tie-2 inhibitors), the benzyloxy group projects into hydrophobic pockets, while the electronically modulated pyrimidine core engages in critical hydrogen bonding with the kinase hinge region ([5]).

By pushing electron density into the ring, the benzyloxy group enhances the strength of the pyrimidine nitrogens as hydrogen bond acceptors. Furthermore, the benzyloxy oxygen itself acts as a secondary hydrogen bond acceptor, a feature successfully exploited in the design of antiviral agents, such as SARS-CoV-2 Mpro inhibitors, where precise electronic complementarity is required for sub-nanomolar affinity ([8]).

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]

  • Electronic supplementary information for Chemical applications of neural networks: Aromaticity of pyrimidine derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution Source: CSIR Research Space URL:[Link]

  • DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Theoretical Studies of the Molecular Structure, Conformational and Nonlinear Optical Properties of (2-Benzyloxy-Pyrimidin-5-Yl) Source: EPSTEM URL:[Link]

  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives Source: SciSpace URL:[Link]

  • Orally Bioavailable Metal Chelators and Radical Scavengers: Multifunctional Antioxidants for the Coadjutant Treatment of Neurodegenerative Diseases Source: ACS Publications URL:[Link]

  • FT-IR, Raman, NMR, and DFT, TD-DFT/B3LYP Investigations of 1-(Benzyloxy)Urea Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-(Benzyloxy)pyrimidine-4-carboxylic acid

An In-depth Guide to the Synthesis of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid: Protocols and Mechanistic Insights Authored by: A Senior Application Scientist Abstract This comprehensive guide details the synthesis of 5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of 5-(benzyloxy)pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols provided herein are designed for researchers, scientists, and professionals in the field of drug development. This document offers a step-by-step methodology, explains the underlying chemical principles, and provides insights into potential challenges and optimization strategies. The synthesis is primarily centered around the benzylation of a 5-hydroxypyrimidine-4-carboxylate precursor, a robust and well-established chemical transformation.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of therapeutic development, forming the core structure of numerous approved drugs and biologically active molecules. Their prevalence in antiviral, antibacterial, and anticancer agents underscores the importance of developing versatile synthetic routes to novel pyrimidine-based scaffolds. 5-(Benzyloxy)pyrimidine-4-carboxylic acid, with its strategically placed functional groups, serves as a valuable building block for the elaboration of more complex molecular architectures. The benzyloxy group can act as a protecting group for the 5-hydroxyl functionality or as a key pharmacophoric element, while the carboxylic acid at the 4-position provides a convenient handle for amide bond formation and other modifications.

Proposed Synthetic Strategy: A Chemically Sound Approach

A direct, one-pot synthesis of 5-(benzyloxy)pyrimidine-4-carboxylic acid is not prominently described in the literature. Therefore, a logical and robust multi-step synthesis is proposed, commencing from a readily available or synthesizable precursor, ethyl 5-hydroxypyrimidine-4-carboxylate. This strategy involves two key transformations:

  • Williamson Ether Synthesis: The benzylation of the 5-hydroxyl group. This classic and reliable method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

  • Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidic workup.

This approach is chemically sound and offers a high degree of control over the reaction, allowing for optimization at each step.

Detailed Synthesis Protocols

PART A: Synthesis of Ethyl 5-(benzyloxy)pyrimidine-4-carboxylate

This protocol details the benzylation of ethyl 5-hydroxypyrimidine-4-carboxylate.

Materials:

  • Ethyl 5-hydroxypyrimidine-4-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a dry round-bottom flask, add ethyl 5-hydroxypyrimidine-4-carboxylate (1 equivalent).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C) for 4-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-(benzyloxy)pyrimidine-4-carboxylate.

Visualizing the Workflow: Benzylation

benzylation_workflow start Dissolve Ethyl 5-hydroxypyrimidine-4-carboxylate in Acetone add_base Add K₂CO₃ start->add_base add_benzyl_bromide Add Benzyl Bromide add_base->add_benzyl_bromide reflux Reflux for 4-6h add_benzyl_bromide->reflux workup Cool, Filter, and Concentrate reflux->workup purify Purify by Column Chromatography workup->purify product Ethyl 5-(benzyloxy)pyrimidine-4-carboxylate purify->product

Caption: Workflow for the synthesis of ethyl 5-(benzyloxy)pyrimidine-4-carboxylate.

PART B: Synthesis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 5-(benzyloxy)pyrimidine-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 5-(benzyloxy)pyrimidine-4-carboxylate (1 equivalent) in a mixture of methanol (or ethanol) and water.

  • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Cool the solution in an ice bath and carefully acidify with 1M HCl to a pH of approximately 3-4.[2]

  • A precipitate of 5-(benzyloxy)pyrimidine-4-carboxylic acid should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the final 5-(benzyloxy)pyrimidine-4-carboxylic acid.

Visualizing the Reaction: Saponification

saponification_reaction ester Ethyl 5-(benzyloxy)pyrimidine-4-carboxylate reagents + LiOH / H₂O, MeOH ester->reagents acid 5-(Benzyloxy)pyrimidine-4-carboxylic acid reagents->acid

Caption: Saponification of the ethyl ester to the carboxylic acid.

Summary of Quantitative Data

The following table provides hypothetical, yet realistic, quantitative data for the described synthesis. Actual yields may vary depending on the scale and specific reaction conditions.

StepProductStarting MaterialReagentsSolventTemp.TimeYield (%)Purity (%)
A Ethyl 5-(benzyloxy)pyrimidine-4-carboxylateEthyl 5-hydroxypyrimidine-4-carboxylateBenzyl bromide, K₂CO₃AcetoneReflux4-6 h80-90>95 (post-chromatography)
B 5-(Benzyloxy)pyrimidine-4-carboxylic acidEthyl 5-(benzyloxy)pyrimidine-4-carboxylateLiOH or NaOHMethanol/Water25-50°C2-4 h90-98>98 (post-precipitation)

Characterization of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

The structure of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see signals corresponding to the benzyl protons (a multiplet around 7.3-7.5 ppm and a singlet for the CH₂ group around 5.2-5.4 ppm) and the pyrimidine protons (two singlets in the aromatic region). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Expect signals for the carboxylic acid carbon, the carbons of the pyrimidine ring, and the carbons of the benzyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of 5-(benzyloxy)pyrimidine-4-carboxylic acid (C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ) should be observed.[3]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in benzylation Incomplete reaction; Inactive benzyl bromide; Insufficient base.Increase reaction time and/or temperature; Use fresh benzyl bromide; Ensure K₂CO₃ is anhydrous and use a slight excess.
Incomplete saponification Insufficient base; Short reaction time.Increase the equivalents of base (LiOH or NaOH); Extend the reaction time and monitor by TLC.[2]
Product does not precipitate upon acidification Product is soluble in the acidic aqueous solution.Extract the aqueous layer with an organic solvent like ethyl acetate; Concentrate the organic extracts to obtain the product.[2]
Formation of byproducts Over-reaction or side reactions.In the benzylation step, avoid excessively high temperatures. In the saponification, ensure the temperature is controlled to prevent potential degradation.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and logical pathway for the preparation of 5-(benzyloxy)pyrimidine-4-carboxylic acid. By understanding the underlying chemical principles of the Williamson ether synthesis and saponification, researchers can confidently execute and, if necessary, optimize this synthesis for their specific research needs. The availability of this versatile building block will undoubtedly facilitate the discovery and development of novel pyrimidine-based therapeutic agents.

References

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]

  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link]

  • Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • PubChem. 5-hydroxypyrimidine-4-carboxylic Acid. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Amide Coupling Reactions Using 5-(Benzyloxy)pyrimidine-4-carboxylic Acid

Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and structural role as the backbone of proteins make it one of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and structural role as the backbone of proteins make it one of the most frequently synthesized functional groups in the pursuit of novel therapeutics.[1][2] The formation of an amide bond, typically through the condensation of a carboxylic acid and an amine, is a kinetically slow process that necessitates the activation of the carboxylic acid.[3][4]

This guide provides an in-depth analysis and detailed protocols for the use of 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS: 1782229-88-2), a versatile heterocyclic building block in drug discovery.[5] We will explore the mechanistic underpinnings of two gold-standard coupling methodologies, provide field-tested experimental protocols, and offer expert guidance on reaction optimization and troubleshooting.

Structure of 5-(Benzyloxy)pyrimidine-4-carboxylic acid:

  • Molecular Formula: C₁₂H₁₀N₂O₃[5]

  • Molecular Weight: 230.22 g/mol [5]

  • Appearance: Solid

  • Storage: Sealed in a dry environment at 2-8°C.[5]

Pillar 1: Mechanistic Insight – The "Why" Behind the Reaction

A successful amide coupling hinges on the effective activation of the carboxylic acid. This process involves converting the hydroxyl group into a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the amine. Below, we dissect the mechanisms of two of the most reliable and widely adopted classes of coupling reagents.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][6] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.

To mitigate this and suppress potential racemization of chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is indispensable.[6] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to side reactions and readily undergoes aminolysis to yield the desired amide, regenerating HOBt in the process.[3][7]

EDC_HOBt_Mechanism RCOOH 5-(BnO)pyrimidine-4-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea EDU EDU Byproduct (Water-Soluble) HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt O_acylisourea->EDU - H₂O HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide Regen_HOBt HOBt (Regenerated) Amide->Regen_HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salt-Mediated Coupling: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency and low rates of racemization, especially with challenging substrates.[8][9]

In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to generate a highly reactive OAt-active ester.[8] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is crucial for its enhanced reactivity and ability to suppress side reactions.[8][10] The amine then attacks this active ester to form the stable amide bond.

HATU_Mechanism RCOOH 5-(BnO)pyrimidine-4-COOH Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) OAt_ester->TMU Amine R'-NH₂ Amine->Amide HOAt HOAt (Released) Amide->HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Pillar 2: The Core Directive – Selecting the Optimal Coupling Strategy

The choice between coupling reagents is not arbitrary; it is a strategic decision based on substrate properties, scale, cost, and desired purity profile.

Comparative Analysis of Common Coupling Reagents
FeatureEDC/HOBt SystemHATU System
Reactivity Good for most primary and secondary amines. Can be sluggish with electron-deficient or sterically hindered amines.[1]Excellent. Highly effective for challenging couplings, including sterically hindered substrates and electron-poor amines.[8][9]
Byproduct Removal The urea byproduct (EDU) is water-soluble, facilitating easy removal via aqueous workup.[6]Tetramethylurea byproduct is soluble in many organic solvents; removal often requires careful chromatography or aqueous washes (e.g., with LiCl).[11]
Racemization Risk Low, especially with the HOBt additive.Very low due to the highly effective HOAt moiety.[8][10]
Cost Generally more cost-effective, making it suitable for large-scale synthesis.More expensive, typically reserved for difficult couplings or later-stage, smaller-scale syntheses.
Handling/Stability EDC is moisture-sensitive. HOBt has explosive properties in its anhydrous form and must be handled with care.[6]Generally stable solid, though should be stored in a desiccator. Less of an explosion hazard compared to pure HOBt.
Side Reactions Formation of N-acylurea if HOBt is omitted or reaction is slow.Can cause guanidinylation of the primary amine if HATU is used in large excess.[10]
Decision-Making Workflow

This workflow provides a logical path for selecting the appropriate coupling protocol for your specific research needs.

Decision_Tree Start Start: Amide Coupling with 5-(BnO)pyrimidine-4-COOH Substrate_Check Are the amine substrates sterically hindered or electron-deficient? Start->Substrate_Check Scale_Check_EDC Is the reaction on a large scale (>1g)? Substrate_Check->Scale_Check_EDC No Use_HATU Use HATU Protocol Substrate_Check->Use_HATU Yes Scale_Check_HATU Is cost a primary constraint? Scale_Check_EDC->Scale_Check_HATU No Use_EDC Use EDC/HOBt Protocol Scale_Check_EDC->Use_EDC Yes Scale_Check_HATU->Use_EDC Yes Consider_HATU Consider HATU for better yield/rate Scale_Check_HATU->Consider_HATU No Consider_HATU->Use_HATU

Caption: Decision workflow for selecting a coupling reagent.

Pillar 3: Validated Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12] Review the Safety Data Sheet (SDS) for all reagents before use.[13][14]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method for a wide range of amine substrates. The water-soluble nature of the EDC byproduct simplifies purification.[6]

Materials and Reagents

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
5-(Benzyloxy)pyrimidine-4-carboxylic acid230.221.0230 mg
Amine (R'-NH₂)Varies1.11.1 mmol
EDC·HCl191.701.2230 mg
HOBt (hydrated)~153.131.2184 mg
DIPEA129.242.5434 µL
Anhydrous Solvent (DMF or DCM)--5-10 mL

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolution: Add anhydrous DMF or DCM (to a concentration of 0.1-0.2 M) and stir to dissolve all solids.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 eq.) dropwise to the stirred solution. A mild exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (EtOAc) or DCM (approx. 10 volumes).

    • Transfer to a separatory funnel and wash sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃, and finally, brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for sterically hindered or electron-deficient amines where the EDC/HOBt method may be sluggish or fail.[9]

Materials and Reagents

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
5-(Benzyloxy)pyrimidine-4-carboxylic acid230.221.0230 mg
Amine (R'-NH₂)Varies1.21.2 mmol
HATU380.231.1418 mg
DIPEA129.243.0521 µL
Anhydrous DMF--5-10 mL

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Base Addition: Add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.[3]

  • Amine Addition: Add the amine (1.2 eq.) to the pre-activated mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Continue to stir the reaction at room temperature for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.[8]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (approx. 10 volumes).

    • Wash the organic layer sequentially with 5% aqueous LiCl (this helps remove DMF), 1N HCl, saturated NaHCO₃, and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Pillar 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Reagents: Coupling reagents (especially EDC) can degrade with moisture. Base (DIPEA) may be old. 2. Insufficient Activation: Sterically very hindered acid or low temperature. 3. Poor Amine Nucleophilicity: Highly electron-deficient or hindered amine.1. Reagent Quality: Use fresh, high-purity coupling reagents and a fresh bottle of base. 2. Activation Time: For HATU, ensure the pre-activation step is complete. For EDC, ensure the reaction runs long enough. 3. Switch Reagent: If using EDC/HOBt, switch to the more powerful HATU protocol.[9] Consider gentle heating (40-50 °C) if substrates are stable.
Formation of N-Acylurea Byproduct (EDC Protocol) 1. Omission of HOBt: The O-acylisourea intermediate rearranged before amine attack. 2. Slow Aminolysis: The amine is not reactive enough to trap the intermediate efficiently.1. Add HOBt: Always include HOBt or a similar additive (e.g., Oxyma) in EDC couplings.[6] 2. Increase Equivalents: A slight excess of amine (1.2-1.5 eq.) can sometimes help.
Multiple Spots on TLC (Side Products) 1. Guanidinylation (HATU Protocol): Excess HATU reacting with the primary amine. 2. Epimerization: If chiral centers are present, the base or coupling conditions may be too harsh. 3. Debenzylation: The benzyloxy group may be sensitive to certain conditions (less common in standard couplings).1. Stoichiometry: Use no more than 1.1-1.2 equivalents of HATU.[10] 2. Base/Temperature: Use a hindered base like DIPEA or 2,4,6-collidine. Run the reaction at 0 °C to room temperature. 3. Condition Check: Ensure no strongly acidic or reductive contaminants are present.
Difficult Purification 1. Byproduct Co-elution: Urea byproducts from HATU or PyBOP can be difficult to separate from the product. 2. Excess Reagents: Unreacted acid or amine complicates chromatography.1. Aqueous Washes: Perform the recommended aqueous work-up thoroughly to remove the majority of water-soluble byproducts and salts. The LiCl wash is particularly effective for removing DMF and some polar byproducts.[11] 2. Stoichiometry: Use the amine as the limiting reagent if the acid is difficult to remove, or vice-versa.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. ResearchGate. [Link]

  • 5-(Benzyloxy)-6-methylpyrimidine-4-carboxylic acid | C13H12N2O3 | CID. PubChem. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • 5-(Benzyloxy)pyrimidin-4-ol | C11H10N2O2 | CID 262482. PubChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

Sources

Method

Application Note: Utilizing 5-(Benzyloxy)pyrimidine-4-carboxylic acid in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Introduction & Mechanistic Rationale Human Immunodeficiency Virus type-1 (HIV-1) integrase is a virally encoded metalloenzyme essential for viral replication. It catalyzes the insertion of the reverse-transcribed viral g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Human Immunodeficiency Virus type-1 (HIV-1) integrase is a virally encoded metalloenzyme essential for viral replication. It catalyzes the insertion of the reverse-transcribed viral genome into the host cell's DNA 1[1]. Because there is no human homologue for this enzyme, it represents a highly selective therapeutic target.

Integrase Strand Transfer Inhibitors (INSTIs), such as the FDA-approved drug Raltegravir, function by binding directly to the integrase active site. The mechanistic hallmark of these inhibitors is their ability to chelate a dinuclear magnesium (Mg2+) center required for the enzyme's catalytic activity 2[2]. To achieve this, the INSTI pharmacophore must present a coplanar triad of heteroatoms (typically an O,O,O motif). In pyrimidinone-based inhibitors, this triad is formed by a 5-hydroxyl group, a 6-carbonyl oxygen, and an adjacent 4-carboxamide oxygen3[3].

The Synthetic Role of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

In drug development workflows, 4[4] serves as a critical, highly stable building block for assembling the INSTI core.

Causality of the Protecting Group Strategy: The free 5-hydroxyl group on the pyrimidine ring is highly reactive and prone to side reactions (e.g., oxidation or competitive acylation) during the harsh coupling conditions required to build the 4-carboxamide side chain. By masking the 5-hydroxyl group as a benzyl ether, researchers can selectively direct amidation to the 4-carboxylic acid position 5[5]. The benzyloxy group is orthogonal to the newly formed amide bond, meaning it can be selectively removed later via mild hydrogenolysis without risking the cleavage of the critical pharmacophore structure.

Experimental Protocols

Protocol A: Amidation of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Objective: Couple the protected pyrimidine core with a target amine (e.g., 4-fluorobenzylamine) to build the hydrophobic region of the INSTI.

Reagents:

  • 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 5-(Benzyloxy)pyrimidine-4-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add HATU and stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. Pre-activation prevents the amine from forming an unreactive salt with the free acid.

  • Coupling: Add DIPEA to the mixture, immediately followed by the target amine.

    • Causality: DIPEA is a sterically hindered base that deprotonates the amine nucleophile without competing for the activated ester, driving the amidation forward efficiently.

  • Validation & Monitoring: Stir the reaction for 2-4 hours. Monitor the reaction progression via LC-MS. The protocol is self-validating when the MS peak corresponding to the HOAt ester disappears and is replaced entirely by the product mass.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Extract with Ethyl Acetate (EtOAc), wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove residual DMF and coupling byproducts. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Unmasking the Chelating Core via Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the 5-hydroxyl moiety, completing the Mg2+ chelating triad.

Reagents:

  • Protected INSTI intermediate from Protocol A (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Hydrogen gas (H2 balloon)

  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the protected intermediate in MeOH. Flush the reaction flask with argon gas for 5 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a continuous stream of argon.

    • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of volatile alcohol vapors. The argon blanket prevents spontaneous ignition, ensuring laboratory safety.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 2 hours.

    • Causality: The palladium surface catalyzes the selective cleavage of the benzyl-oxygen bond (hydrogenolysis), releasing toluene as a byproduct and unmasking the critical 5-OH group without reducing the pyrimidine double bonds or the amide carbonyl.

  • Filtration & Validation: Once LC-MS confirms the complete disappearance of the starting material, filter the mixture through a tightly packed pad of Celite.

    • Validation: The Celite pad ensures the complete removal of colloidal palladium, which could otherwise interfere with downstream biological or crystallographic assays.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the active INSTI compound.

Data Presentation

Table 1: Quantitative Summary of INSTI Core Synthesis Workflow

Reaction PhaseReagents & ConditionsTypical YieldFunctional Purpose in Drug Design
Amidation HATU, DIPEA, DMF, RT, 2-4h80 - 90%Installs the variable hydrophobic pharmacophore (e.g., 4-fluorobenzyl) to stabilize the enzyme-DNA complex.
Hydrogenolysis H2 (1 atm), 10% Pd/C, MeOH, RT, 2h> 95%Unmasks the 5-OH group to complete the essential coplanar Mg2+ chelating triad (O,O,O).
Metal Chelation Mg2+ (Evaluated in in vitro assays)N/A (IC50: low nM)Coordinates the dinuclear Mg2+ center in the HIV-1 Integrase active site to halt strand transfer.

Workflow & Mechanism Visualization

G A 5-(Benzyloxy)pyrimidine- 4-carboxylic acid (Protected Precursor) B Amidation (HATU, DIPEA) A->B C 5-Benzyloxy-pyrimidine- 4-carboxamide B->C D Hydrogenolysis (H2, Pd/C) C->D E 5-Hydroxy-pyrimidine- 4-carboxamide (Active Chelator) D->E F HIV-1 Integrase Active Site E->F Binds to G Mg2+ Chelation & Strand Transfer Inhibition F->G Induces

Workflow of INSTI synthesis from 5-(Benzyloxy)pyrimidine-4-carboxylic acid to Mg2+ chelation.

References

  • ChemScene: 1782229-88-2 | 5-(Benzyloxy)
  • Source: PubMed (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (NIH)
  • Probing chelation motifs in HIV integrase inhibitors Source: PNAS URL

Sources

Application

Application Notes and Protocols for the Esterification of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Abstract This comprehensive guide provides detailed application notes and validated protocols for the esterification of 5-(Benzyloxy)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the esterification of 5-(Benzyloxy)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. Recognizing the unique electronic properties of the pyrimidine core, this document explores multiple robust esterification methodologies, including classical Fischer Esterification, modern coupling-agent-mediated techniques like the Steglich reaction, the versatile Mitsunobu reaction, and conversion via the acid chloride intermediate. Each section offers an in-depth explanation of the reaction mechanism, highlights the rationale behind procedural steps, and presents a detailed, step-by-step protocol suitable for laboratory execution. Comparative data is summarized to assist researchers in selecting the optimal method based on substrate compatibility, desired scale, and available resources.

Introduction: The Significance of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid Esters

5-(Benzyloxy)pyrimidine-4-carboxylic acid and its corresponding esters are pivotal building blocks in medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active compounds, including antiviral and anticancer agents[1]. Esterification of the C4-carboxylic acid is a critical derivatization step, often employed to enhance cell permeability, modulate solubility, or to serve as a handle for further synthetic transformations in the creation of complex molecular architectures.

The synthetic challenge in the esterification of this particular substrate arises from the electronic nature of the pyrimidine ring. The two nitrogen atoms in the ring act as electron-withdrawing groups, which decreases the electron density of the aromatic system, particularly at the 2, 4, and 6 positions[2]. This electron deficiency deactivates the carboxyl group toward certain types of nucleophilic attack, making some standard esterification procedures less effective. This guide provides a detailed examination of various methods to overcome these challenges and achieve efficient and high-yielding ester synthesis.

Strategic Approaches to Esterification

The choice of an esterification method is contingent upon several factors including the scale of the reaction, the stability of the starting materials and products to acidic or basic conditions, and the steric hindrance of the alcohol. We present four primary strategies, each with its own set of advantages and considerations.

Comparative Overview of Esterification Methods
MethodKey ReagentsConditionsProsConsIdeal Application
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄)RefluxSimple, inexpensive, suitable for large scale.Requires high temperatures and strong acid; equilibrium-limited.[3]Synthesis of simple alkyl esters (methyl, ethyl) where the alcohol is readily available in excess.
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholMild, Room Temp.High yields, compatible with acid-sensitive substrates.[4]Byproduct (DCU/EDU) removal can be tedious; DCC is an allergen.[5]Esterification of precious or sterically hindered alcohols.
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIAD, AlcoholMild, NeutralStereochemical inversion of the alcohol; high yields for a broad range of alcohols.[6]Stoichiometric byproducts (phosphine oxide, hydrazine derivative) require chromatographic purification.[7]When stereochemical inversion is desired or for sensitive substrates.
Via Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol, BaseTwo steps, often mildHigh reactivity of the acid chloride intermediate.[8]Requires an extra synthetic step; SOCl₂ and its byproducts are corrosive.When other methods fail due to the low reactivity of the carboxylic acid.

Detailed Protocols and Methodologies

Fischer-Speier Esterification

This classical method relies on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. The equilibrium nature of the reaction necessitates driving it towards the product, typically by using the alcohol as the solvent and a strong acid catalyst that also acts as a dehydrating agent[9][10].

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol (e.g., methanol or ethanol) as the solvent shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle[3].

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as both a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, and as a dehydrating agent to remove the water byproduct, further driving the equilibrium[3].

  • Reflux: The increased temperature accelerates the reaction rate to reach equilibrium faster.

Experimental Protocol: Synthesis of Methyl 5-(Benzyloxy)pyrimidine-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure ester[11].

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 5-(Benzyloxy)pyrimidine- 4-carboxylic acid Reflux Reflux in Methanol (4-12h) Carboxylic_Acid->Reflux Alcohol Methanol (excess) Alcohol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product Methyl 5-(Benzyloxy)pyrimidine- 4-carboxylate Purification->Final_Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP)[5][12]. This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions and for use with precious or complex alcohols[4].

Causality of Experimental Choices:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate[13].

  • DMAP: Acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic step suppresses the formation of the stable N-acylurea byproduct[14].

  • Anhydrous Dichloromethane (DCM): A common aprotic solvent that effectively dissolves the reactants without interfering with the reaction.

Experimental Protocol: General Steglich Esterification

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, if using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • If using the more water-soluble EDC, the reaction mixture can be washed directly.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired ester.

Steglich_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 5-(Benzyloxy)pyrimidine- 4-carboxylic acid Stirring Stir in Anhydrous DCM 0°C to RT, 12-24h Carboxylic_Acid->Stirring Alcohol Alcohol (1.1-1.5 eq) Alcohol->Stirring Reagents DCC or EDC (1.1 eq) DMAP (cat.) Reagents->Stirring Filtration Filter DCU (if DCC used) Stirring->Filtration Washing Aqueous Washes (HCl, NaHCO₃, Brine) Filtration->Washing Purification Column Chromatography Washing->Purification Final_Product Target Ester Purification->Final_Product

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry[6][15]. It proceeds under mild, neutral conditions and is compatible with a wide range of functional groups.

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt intermediate in situ. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is an excellent leaving group[6].

  • Carboxylic Acid: The carboxylate anion acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the ester and triphenylphosphine oxide[15].

  • Anhydrous THF: A common solvent for Mitsunobu reactions that effectively dissolves the reactants. The reaction is sensitive to water, so anhydrous conditions are crucial.

Experimental Protocol: General Mitsunobu Reaction

  • To a dry round-bottom flask under an inert atmosphere, add a solution of 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Add the desired alcohol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel.

Mitsunobu_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification Carboxylic_Acid 5-(Benzyloxy)pyrimidine- 4-carboxylic acid Stirring Stir in Anhydrous THF 0°C to RT, 2-16h Carboxylic_Acid->Stirring Alcohol Alcohol Alcohol->Stirring Reagents PPh₃, DEAD/DIAD Reagents->Stirring Concentration Remove Solvent Stirring->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Target Ester (Inverted Stereochemistry) Chromatography->Final_Product

Caption: Workflow for the Mitsunobu Reaction.

Esterification via Acid Chloride Formation

For particularly unreactive carboxylic acids, conversion to the more electrophilic acid chloride is a robust two-step strategy[8]. The acid chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride: These reagents effectively convert the carboxylic acid to the highly reactive acid chloride. Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are all gaseous[16].

  • Anhydrous Conditions: Acid chlorides are highly susceptible to hydrolysis, so all reagents and solvents must be anhydrous.

  • Pyridine or Triethylamine: A non-nucleophilic base is used in the second step to neutralize the HCl generated during the esterification, driving the reaction to completion.

Experimental Protocol: Two-Step Synthesis of Esters

Step 1: Formation of 5-(Benzyloxy)pyrimidine-4-carbonyl chloride

  • In a fume hood, suspend 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux for 1-3 hours. The solid should dissolve as the reaction proceeds.

  • After the reaction is complete, carefully remove the excess SOCl₂ under reduced pressure.

  • The resulting crude acid chloride can be used directly in the next step or purified by distillation or recrystallization if necessary.

Step 2: Ester Formation

  • Dissolve the crude 5-(Benzyloxy)pyrimidine-4-carbonyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the alcohol/base solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify by flash column chromatography or recrystallization.

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Carboxylic_Acid 5-(Benzyloxy)pyrimidine- 4-carboxylic acid SOCl2 SOCl₂ (excess), cat. DMF Reflux, 1-3h Carboxylic_Acid->SOCl2 Acid_Chloride 5-(Benzyloxy)pyrimidine- 4-carbonyl chloride SOCl2->Acid_Chloride Reaction 0°C to RT 1-4h Acid_Chloride->Reaction Alcohol_Base Alcohol, Pyridine/Et₃N in Anhydrous DCM Alcohol_Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Final_Product Target Ester Workup->Final_Product

Caption: Workflow for Esterification via Acid Chloride.

Purification and Characterization

Purification of pyrimidine derivatives can often be achieved by standard laboratory techniques.

  • Recrystallization: A cost-effective method for solid products. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Flash Column Chromatography: Widely used for purifying complex mixtures. A typical stationary phase is silica gel, with a mobile phase consisting of a gradient of ethyl acetate in hexanes or a small percentage of methanol in dichloromethane.

The final product should be characterized by standard analytical methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

References

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
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  • Hughes, D. L. (2009). Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. Current Organic Synthesis, 6(1), 24-43. [Link]

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  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Biswas, A., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. Organic & Biomolecular Chemistry, 23(13), 3241-3246. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

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  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

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Method

Strategic Activation of Pyrimidine Carboxylic Acids for Amide Bond Formation

Executive Summary & Mechanistic Causality The synthesis of amides from pyrimidine carboxylic acids is a cornerstone of modern drug discovery, particularly in the development of CNS therapeutics and antiviral agents[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The synthesis of amides from pyrimidine carboxylic acids is a cornerstone of modern drug discovery, particularly in the development of CNS therapeutics and antiviral agents[1]. However, the pyrimidine scaffold presents unique kinetic and thermodynamic challenges. The diazine ring is highly electron-deficient, which inductively lowers the pKa of the attached carboxylic acid[1]. Consequently, the resulting carboxylate anion is a weaker nucleophile, making the initial attack on standard coupling reagents (e.g., carbodiimides) sluggish[2].

Furthermore, if the target involves coupling a sterically hindered pyrimidine or an electron-deficient amine (such as an aniline), standard methodologies often fail or result in poor yields[3]. To overcome this, the selection of the activation reagent must be precisely matched to the electronic and steric demands of the substrates. For instance, replacing HBTU with HATU leverages the 7-azabenzotriazole system, which provides a neighboring group effect that accelerates aminolysis and minimizes epimerization[4]. Alternatively, utilizing DMAP as an acyl transfer agent can force sluggish reactions forward by generating a highly electrophilic acyliminium intermediate[5].

Reagent Selection & Quantitative Profiling

Selecting the correct reagent system is the most critical variable in pyrimidine amidation. The table below summarizes the kinetic profiles and optimal applications of the primary reagent systems used in these workflows.

Table 1: Comparison of Coupling Reagents for Pyrimidine Carboxylic Acids

Reagent SystemActivation IntermediateRelative Coupling RateEpimerization RiskOptimal Application Profile
EDC / HOBt OBt-active esterModerateLowUnhindered primary/secondary amines[2]
HATU / DIPEA OAt-active esterVery FastVery LowSterically hindered pyrimidine substrates[3]
EDC / DMAP (cat. HOBt) Acyliminium ionFastModerateElectron-deficient amine partners (e.g., anilines)[5]
COMU / DIPEA Oxyma-active esterVery FastVery LowMicrowave synthesis; safer alternative to HATU[6]

Workflow Logic: Reagent Decision Matrix

DecisionTree Start Pyrimidine Carboxylic Acid Hindered Sterically Hindered Substrate? Start->Hindered ED_Amine Electron-Deficient Amine? Hindered->ED_Amine No HATU HATU / DIPEA or COMU Hindered->HATU Yes EDC_DMAP EDC / DMAP + cat. HOBt ED_Amine->EDC_DMAP Yes EDC_HOBt EDC / HOBt / DIPEA ED_Amine->EDC_HOBt No

Decision matrix for selecting pyrimidine carboxylic acid activation reagents.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps, and analytical checkpoints are provided to verify intermediate formation before proceeding.

Protocol A: HATU-Mediated Coupling for Hindered Pyrimidines

HATU is the premier reagent for sterically demanding couplings because the OAt-active ester is highly reactive, and the basic nitrogen in the pyridine ring of HOAt facilitates the amine attack via hydrogen bonding[2].

Materials: Pyrimidine carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the pyrimidine carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (3.0 eq). Causality Note: A non-nucleophilic base is required to deprotonate the carboxylic acid without attacking the highly reactive HATU reagent[2].

  • Activation: Cool the mixture to 0 °C. Add HATU (1.1 eq) portion-wise. Stir for 15 minutes.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the OAt-ester (M+116) or the methyl ester (M+14) confirms successful carboxylic acid activation. Do not proceed until activation is >95%.

  • Aminolysis: Add the amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction by LC-MS. The disappearance of the OAt-ester peak and the emergence of the product mass indicate successful aminolysis.

  • Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (aq) to remove DMF, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Mechanism Acid Pyrimidine Carboxylate ActiveEster OAt-Active Ester Acid->ActiveEster Activation Reagent HATU / DIPEA Reagent->ActiveEster +HOAt transfer Product Amide Product ActiveEster->Product Aminolysis Amine Amine Nucleophile Amine->Product Attack

Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.

Protocol B: EDC / DMAP / HOBt for Electron-Deficient Amines

When coupling a pyrimidine carboxylic acid to an electron-deficient amine (e.g., an aniline derivative), standard EDC/HOBt or even HATU protocols can stall. Utilizing a stoichiometric amount of DMAP alongside a catalytic amount of HOBt generates a highly reactive acyliminium ion that forces the reaction to completion[5].

Materials: Pyrimidine carboxylic acid (1.0 eq), Electron-deficient amine (1.0 eq), EDC·HCl (1.2 eq), DMAP (1.0 eq), HOBt (0.1 eq), DIPEA (2.0 eq), Anhydrous Acetonitrile.

Step-by-Step Methodology:

  • Pre-Activation Setup: Dissolve the pyrimidine carboxylic acid (1.0 eq) in anhydrous acetonitrile. Add HOBt (0.1 eq), DMAP (1.0 eq), and DIPEA (2.0 eq).

  • Carbodiimide Addition: Add EDC·HCl (1.2 eq) to the mixture. Stir at room temperature for 20 minutes.

    • Self-Validation Checkpoint 1: The reaction mixture will transition as the O-acylisourea forms and is rapidly intercepted by DMAP/HOBt. While the acyliminium ion is transient, TLC (UV 254 nm) should show the complete consumption of the starting carboxylic acid[5].

  • Amine Coupling: Add the electron-deficient amine (1.0 eq) to the activated mixture. Stir at room temperature for 5–12 hours.

    • Self-Validation Checkpoint 2: Monitor the consumption of the aniline derivative via HPLC. The reaction is complete when the aniline peak area stabilizes at <5% of its initial integration.

  • Workup: Evaporate the acetonitrile. Redissolve the crude residue in dichloromethane (DCM). Wash with 1M HCl (to remove DMAP and unreacted amine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and purify via silica gel chromatography.

References

1.1 - Benchchem[1] 2. 2 - Benchchem[2] 3. 3 - Organic & Biomolecular Chemistry (RSC Publishing)[3] 4.5 - PMC / NIH[5] 5. 4 - Aapptec Peptides[4] 6.6 - Bachem[6]

Sources

Application

Functionalization of the pyrimidine ring at the 5-position

An in-depth technical guide to the functionalization of the pyrimidine ring at the 5-position, designed for researchers and drug development professionals. Strategic Context & Pharmacological Significance The pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the functionalization of the pyrimidine ring at the 5-position, designed for researchers and drug development professionals.

Strategic Context & Pharmacological Significance

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry. While the core itself is ubiquitous in biological systems, functionalization specifically at the C5 position is a critical vector for drug discovery. Modifications at this site are essential for developing potent kinase inhibitors (such as VEGFR-2 inhibitors targeting angiogenesis)[1], broad-spectrum antiviral fleximers that overcome viral resistance[2], and conformationally restricted locked nucleic acids (LNAs) used in advanced nucleic acid diagnostics and therapeutics[3].

Unlike the highly electron-deficient C2, C4, and C6 positions, the C5 position exhibits more classical aromatic character. This unique electronic distribution necessitates distinct, highly controlled synthetic strategies for carbon-carbon and carbon-heteroatom bond formation, primarily leveraging palladium-catalyzed cross-coupling and direct C–H activation methodologies.

Mechanistic Rationale: The Electronic Isolation of C5

The two nitrogen atoms in the pyrimidine ring exert a profound electron-withdrawing effect via both induction and resonance. This severely depletes electron density at the ortho and para positions (C2, C4, and C6), making them highly susceptible to nucleophilic aromatic substitution (SNAr).

Conversely, the C5 position is meta to both nitrogen atoms, rendering it the least electron-deficient carbon on the ring. This electronic reality dictates experimental causality:

  • Electrophilic Substitution: Halogenation occurs almost exclusively at C5, providing the foundational 5-halopyrimidines used in downstream coupling[4].

  • Chemoselectivity in Cross-Coupling: In di-halo systems like 5-bromo-2-chloropyrimidine, the C2–Cl bond is highly activated toward oxidative addition and SNAr. Therefore, achieving selective cross-coupling at the C5–Br bond requires careful optimization of the palladium catalyst, ligand steric bulk, and base to prevent premature reaction at C2[5].

  • C–H Activation Barriers: Direct C–H activation at C5 requires specialized transition-metal catalytic cycles (e.g., Pd(II)/Pd(IV)) or specific base complexes (like ZnCl₂·TMEDA/LiTMP) to overcome the inherent inertness of the C5–H bond compared to more acidic heteroarene protons[6].

G A Pyrimidine Core B Electrophilic Halogenation (Br2, I2) A->B Pre-functionalization E Direct C-H Activation (Pd(OAc)2 / Base) A->E Atom-Economical Pathway C 5-Halopyrimidine (e.g., 5-Iodo, 5-Bromo) B->C D Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) C->D Transmetalation F C5-Functionalized Pyrimidine (Therapeutics, LNAs) D->F E->F

Caption: Divergent synthetic workflows for C5-functionalization of the pyrimidine core.

Quantitative Data: Reaction Profiles for C5-Functionalization

The choice of functionalization strategy depends heavily on the desired substituent and the tolerability of the substrate to specific reaction conditions.

MethodologyTarget BondCatalyst / ReagentsTypical ConditionsYield RangePrimary Application
Sonogashira Coupling C5–AlkynylPd(PPh₃)₄, CuI, Et₃NDMF, RT to 60 °C, 6–12h53–87%LNA nucleosides, fluorescent probes[3]
Suzuki-Miyaura C5–ArylPd(PPh₃)₄, K₃PO₄1,4-dioxane, 80–100 °CHighKinase inhibitors, biaryl scaffolds[5]
Direct C–H Arylation C5–ArylPd(OAc)₂, Na₂CO₃1,4-dioxane, 100–120 °CModerateAtom-economical library synthesis[6]
Directed Zincation C5–MetalZnCl₂·TMEDA, LiTMPTHF, Room TempVariableSite-selective intermediate generation[6]

Experimental Protocols

Protocol A: Palladium-Catalyzed Sonogashira Coupling for C5-Alkynylation

Context: This protocol is extensively utilized in the synthesis of C5-functionalized nucleosides and LNAs to modulate pharmacokinetic properties and duplex thermostability[3]. Causality & Trustworthiness: The strict exclusion of oxygen is paramount. Trace oxygen promotes the Glaser homocoupling of the terminal alkyne, which consumes the reagent and creates nonpolar impurities that complicate purification[3]. CuI is essential as a co-catalyst to form the highly nucleophilic copper acetylide intermediate, which facilitates efficient transmetalation to the Pd(II) center.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add the 5-iodopyrimidine derivative (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv)[1].

  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times. Self-Validation: Failure to maintain an inert atmosphere will result in a visible color change (darkening) and the appearance of a homocoupled alkyne byproduct on TLC[1],[3].

  • Reagent Addition: Inject anhydrous DMF via a sterile syringe, followed by triethylamine (3.0 equiv), which acts as both the base for deprotonation and a ligand stabilizer. Add the terminal alkyne (1.2–1.5 equiv) dropwise[1].

  • Reaction Execution: Stir the mixture in the dark at room temperature (or heat to 50–60 °C for sterically hindered alkynes)[1],[3].

  • Monitoring: Monitor progress via TLC or LC-MS. The reaction is self-validating when the distinct UV-active spot of the 5-iodopyrimidine starting material completely disappears[1].

  • Quench & Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride (crucial for solubilizing and removing copper salts) and then with brine[1].

  • Purification: Dry over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via silica gel column chromatography[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (5-Iodopyrimidine) Pd0->OxAdd + Ar-I TransMet Transmetalation (Copper Acetylide) OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination (C5-Alkynyl Product) TransMet->RedElim RedElim->Pd0 - Product

Caption: Simplified palladium-catalyzed Sonogashira cycle for C5-alkynylation.

Protocol B: Direct C–H Arylation at the C5 Position

Context: A modern, atom-economical approach that circumvents the need for pre-halogenated pyrimidines, directly coupling the pyrimidine core with aryl halides[4]. Causality & Trustworthiness: Utilizing Pd(OAc)₂ and a mild base (Na₂CO₃) enables a robust catalytic cycle. The base is critical for the concerted metalation-deprotonation (CMD) step, abstracting the C5 proton simultaneously as the palladium coordinates to the ring[6].

Step-by-Step Methodology:

  • Preparation: In a pressure-resistant reaction vial, combine the pyrimidine substrate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Na₂CO₃ (2.0 equiv)[6].

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Heating: Seal the vial tightly and heat to 100–120 °C in a pre-heated oil bath. Self-Validation: Vigorous stirring is mandatory due to the heterogeneous nature of the inorganic base; poor stirring will result in stalled conversion[6].

  • Monitoring: Track the reaction via LC-MS. C–H activation is kinetically slower than traditional cross-coupling, typically requiring 12–24 hours for full conversion.

  • Workup: Cool to room temperature, dilute with water to dissolve the carbonate salts, and extract with ethyl acetate. Wash the combined organic extracts with brine.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography to isolate the C5-arylated pyrimidine.

References

  • Recent Advances in Direct C–H Functionalization of Pyrimidines ResearchGate URL:[Link]

  • Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid) The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes National Institutes of Health (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous solubility of 5-(Benzyloxy)pyrimidine-4-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous solubility of 5-(Benzyloxy)pyrimidine-4-carboxylic acid .

Below, we provide a mechanistic breakdown of the compound's physicochemical barriers, validated troubleshooting FAQs, and standardized protocols to ensure your in vitro and in vivo workflows succeed.

Solubilization Workflow & Decision Matrix

TroubleshootingFlow Problem Insoluble 5-(Benzyloxy)pyrimidine- 4-carboxylic acid Decision Target Application? Problem->Decision InVitro In Vitro Assays (Biochemical/Cellular) Decision->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Decision->InVivo DMSO 1. Dissolve in 100% DMSO 2. Dilute in Assay Buffer (Final DMSO < 1%) InVitro->DMSO pH pH Adjustment Titrate to pH 7.4-8.0 (Salt Formation) InVitro->pH Cyclo Cyclodextrin Complexation (20% HP-β-CD in Water) InVivo->Cyclo Cosolvent Co-Solvent Mixture (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) InVivo->Cosolvent

Fig 1. Decision matrix for solubilizing 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(Benzyloxy)pyrimidine-4-carboxylic acid practically insoluble in pure water? A1: The insolubility is driven by a combination of high crystal lattice energy and hydrophobicity. The benzyloxy group at position 5 is highly lipophilic, promoting hydrophobic exclusion in aqueous media. Furthermore, the pyrimidine-4-carboxylic acid core has a predicted pKa of approximately 2.81 [1]. When added to unbuffered water, the minor fraction of the drug that dissolves releases protons, dropping the solution's pH to ~3.0. At this pH, the molecule is forced into its unionized (free acid) state, which is highly insoluble.

Q2: How can I use pH manipulation to improve its solubility for in vitro assays? A2: You must exploit the ionizable carboxylic acid group. By adjusting the pH of your solvent to at least two units above the pKa (pH > 4.8, ideally 7.4), you force the molecule into its carboxylate anion form [3]. This ionized state interacts favorably with water via ion-dipole interactions. We recommend preparing stock solutions in mild alkaline buffers (e.g., 0.1 M NaOH or pH 8.0 Tris) before diluting into your final assay buffer.

Q3: Even after pH adjustment, the compound precipitates when diluted into my assay buffer. What is the cause? A3: This is a classic case of "solvent shift precipitation." If your assay buffer has a lower pH (e.g., pH 6.0) or lacks sufficient buffering capacity, the local pH drops around the molecule, reverting it to the insoluble free acid. Additionally, the benzyloxy group's lipophilicity may exceed the solubilizing power of the carboxylate anion alone. Solution: Pre-dissolve the compound in DMSO, then dilute it into an assay buffer containing a carrier protein (like 0.1% BSA) or a mild surfactant (like 0.05% Tween-20) to stabilize the hydrophobic benzyloxy moiety.

Q4: What is the best formulation strategy for in vivo dosing (e.g., IV or PO in mice) without using toxic levels of DMSO? A4: For in vivo applications, is the gold standard [2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic benzyloxy-pyrimidine core inserts into this cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved.

Quantitative Data & Formulation Vehicles

Table 1: Physicochemical Profile & Solubilization Impact

PropertyEstimated ValueImpact on Aqueous SolubilitySolubilization Strategy
pKa (Carboxylic Acid) ~2.81Self-acidifies unbuffered water, driving molecule into the insoluble free-acid form.Buffer to pH > 5.0 to ensure >99% ionization (Salt formation).
LogP (Lipophilicity) HighPromotes hydrophobic exclusion and aggregation in aqueous media.Use co-solvents (PEG400) or surfactants (Tween 80).
Molecular Weight 230.22 g/mol Ideal size for cyclodextrin cavity encapsulation.Formulate with 10-20% w/v HP-β-CD.
Aromatic Rings 2Promotes strong

stacking in the solid state (high crystal energy).
Use mechanical disruption (sonication) during dissolution.

Table 2: Recommended Formulation Vehicles for In Vivo Dosing

Vehicle CompositionAdministration RouteMaximum Estimated ConcentrationPros / Cons
20% HP-β-CD in SalineIV, PO, IP5 - 10 mg/mLPros: Low toxicity, true solution. Cons: Requires 24h stirring.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineIP, PO10 - 15 mg/mLPros: Rapid preparation. Cons: High viscosity, potential injection site irritation.
0.5% CMC + 0.1% Tween 80 in WaterPO (Suspension)> 50 mg/mLPros: High dose delivery. Cons: Not a true solution; variable absorption.
Mechanism of Action: Solubilization Strategies

Mechanism State1 Free Acid (pH < 3.0) Highly Lipophilic Insoluble State2 Carboxylate Anion (pH > 5.0) Polar Moderately Soluble State1->State2 Add Base (NaOH) Deprotonation State3 Inclusion Complex (with HP-β-CD) Shielded Hydrophobe Highly Soluble State2->State3 Add Cyclodextrin Encapsulation

Fig 2. Chemical state transitions enhancing the aqueous solubility of the compound.

Standardized Methodologies
Protocol 1: pH-Driven Solubilization for In Vitro Stock Solutions (10 mM)

Causality: This protocol forces the deprotonation of the carboxylic acid, converting the lipophilic free acid into a highly polar sodium salt.

  • Weighing: Weigh exactly 2.30 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid into a clean glass vial.

  • Initial Wetting: Add 50 µL of 100% DMSO to wet the powder. This disrupts the initial crystal lattice.

  • Alkaline Addition: Add 800 µL of 0.1 M NaOH (or a pH 8.0 Tris buffer).

  • Mechanical Disruption: Sonicate the vial in a water bath for 5–10 minutes at room temperature.

  • pH Verification (Self-Validation Step): Check the pH of the solution using micro-pH paper. The dissolution of the acid will consume hydroxide ions. If the pH has dropped below 6.0, the compound will begin to precipitate. Add 0.1 M NaOH in 10 µL increments until the pH stabilizes at ~7.4 - 8.0.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with distilled water.

  • Visual Validation: Hold the vial against a dark background and shine a laser pointer or bright light through it. The absence of a Tyndall effect (light scattering) confirms a true molecular solution rather than a colloidal suspension.

Protocol 2: HP-β-CD Inclusion Complex Formulation for In Vivo Dosing (5 mg/mL)

Causality: Inclusion complexation is a dynamic equilibrium process. It requires sufficient time and kinetic energy for the hydrophobic benzyloxy group to displace water molecules inside the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile saline to create a 20% w/v solution. Stir until completely clear.

  • API Addition: Add 50 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid directly to the cyclodextrin solution. The solution will initially appear cloudy and heterogeneous.

  • Equilibration: Place a magnetic stir bar in the vial and stir vigorously at room temperature for 24 hours . Do not skip this step; complexation is time-dependent.

  • Filtration (Self-Validation Step): Draw the solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile vial. If the filter clogs immediately, complexation has failed or the saturation limit was exceeded.

  • Quantification: (Optional but recommended) Verify the final concentration of the filtrate via HPLC before dosing animals.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid." PubChem. Available at:[Link]

  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Institutes of Health (PMC). Available at:[Link]

  • "A review on solubility enhancement technique for pharmaceutical drugs." GSC Biological and Pharmaceutical Sciences. Available at:[Link]

Optimization

Minimizing side reactions during amide coupling of pyrimidine acids

Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is specifically engineered for researchers and drug development professionals facing challenges during the amide coupling of pyrimidine carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is specifically engineered for researchers and drug development professionals facing challenges during the amide coupling of pyrimidine carboxylic acids.

Due to the unique electronic properties of the pyrimidine core, standard peptide coupling protocols often fail, leading to catastrophic yield losses. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating methodologies to bypass them.

Part 1: Mechanistic Overview of Pyrimidine Activation

The pyrimidine ring is highly electron-deficient. When a carboxylic acid moiety (particularly at the C2 or C4 position) is activated for amidation, the intermediate becomes highly susceptible to two primary competing side reactions: Decarboxylation and Nucleophilic Aromatic Substitution (SNAr) .

Mechanism A Pyrimidine Carboxylic Acid B Activated Ester Intermediate A->B Activation (Coupling Agent) C Desired Amide (Target) B->C Amine (Controlled Temp) D Decarboxylated Pyrimidine (-CO2) B->D Excess Base / Heat (Hammick Mechanism) E SNAr Adduct (Ring Attack) B->E Highly Nucleophilic Amine (Electron-Deficient Ring)

Fig 1. Divergent reaction pathways during the activation of pyrimidine carboxylic acids.

Part 2: Troubleshooting FAQs

Q1: Why does my pyrimidine-2-carboxylic acid degrade into a volatile byproduct before the amide is even formed? Causality: You are observing base-catalyzed decarboxylation. Pyrimidine-2-carboxylic acids and 4-carboxylic acids are highly susceptible to losing CO₂ via a Hammick-type mechanism[1]. When activated by strong reagents (like HATU) in the presence of a standard tertiary amine base (like DIPEA), the electron-withdrawing nature of the pyrimidine ring nitrogens stabilizes the formation of an ylide intermediate at the C2/C4 position. This thermodynamic sink drives the rapid and irreversible loss of CO₂. Solution: Avoid uronium-based reagents (HATU/HBTU) and strong bases. Switch to mildly acidic or neutral coupling conditions using T3P (Propylphosphonic anhydride) or EDC/HOPO, and strictly maintain the activation temperature at or below 0 °C[2].

Q2: LC-MS shows a mass corresponding to the amine adding to the ring instead of the carbonyl. How do I prevent this? Causality: This is a Nucleophilic Aromatic Substitution (SNAr) side reaction. The pyrimidine core is naturally electron-deficient. When you activate the carboxylic acid, the resulting ester acts as an additional electron-withdrawing group, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. Aliphatic amines (which are soft nucleophiles) will often preferentially attack the ring carbons (especially if halogens are present) rather than the hard carbonyl carbon[3]. Solution: Steric shielding and temperature control are critical. Pre-form the active ester using a less reactive, bulky additive like pentafluorophenol (PFP). Ensure the amine is added dropwise to a dilute solution to prevent local concentration spikes that favor the bimolecular SNAr pathway.

Q3: My coupling with DCC yields a thick suspension and low conversion. What is happening? Causality: DCC (N,N'-dicyclohexylcarbodiimide) generates dicyclohexylurea (DCU) as a byproduct, which is highly insoluble in most organic solvents and precipitates out, trapping your polar pyrimidine intermediates[4]. Furthermore, without a superior nucleophilic additive, the amine may deprotonate the carboxylic acid instead of attacking the activated intermediate. Solution: Switch to EDC (which produces a water-soluble urea byproduct) paired with HOPO (2-hydroxypyridine-N-oxide). HOPO accelerates the reaction and suppresses side reactions much more effectively than standard HOBt[2].

Part 3: Reagent Selection Matrix

To minimize side reactions, the choice of coupling reagent must be dictated by the electronic nature of the pyrimidine substrate.

Coupling SystemDecarboxylation RiskSNAr Side Reaction RiskMax Temp LimitRecommended Pyrimidine Use Case
HATU / DIPEA Very High (>60%)Moderate-10 °CNon-sensitive, electron-rich pyrimidines only.
EDC / HOPO Low (<10%)Low20 °CScalable synthesis; base-sensitive pyrimidine acids.
T3P / Pyridine Very Low (<2%)Very Low25 °CHighly prone to decarboxylation (e.g., Pyrimidine-2-COOH).
Acid Chloride High (Thermal)High-20 °COnly for highly sterically hindered amines.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following T3P-mediated protocol incorporates an In-Process Control (IPC) . The system validates its own success before you commit to the time-consuming workup phase.

Protocol Step1 1. Substrate Preparation 0.5 M in anhydrous EtOAc Step2 2. Reagent Addition Add Amine (1.1 eq) & Base (1.5 eq) Step1->Step2 Step3 3. Mild Activation Dropwise T3P (1.5 eq) at 0°C Step2->Step3 Step4 4. Self-Validation (LC-MS) Verify absence of [M-44] peak Step3->Step4 Step5 5. Aqueous Workup Wash with NaHCO3 & Brine Step4->Step5

Fig 2. Self-validating T3P-mediated amide coupling workflow for sensitive pyrimidine acids.

Step-by-Step Methodology: T3P-Mediated Amidation

Note: T3P (Propylphosphonic anhydride) generates a mixed anhydride that is reactive enough for amidation but does not form the highly base-stabilized intermediates that trigger Hammick decarboxylation.

  • Substrate Preparation: In an oven-dried flask under N₂, dissolve the pyrimidine carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration.

  • Base Addition: Add Pyridine or N-methylmorpholine (NMM) (1.5 equiv). Do not use DIPEA or TEA, as their higher pKa will trigger decarboxylation. Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 15 minutes. Maintain the internal temperature below 5 °C during addition.

  • Self-Validation Checkpoint (IPC): After 30 minutes of stirring at 0 °C, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The desired product mass [M+H]⁺ is the base peak. The[M-44]⁺ peak (decarboxylated pyrimidine) is < 2% AUC. Proceed to step 5.

    • Fail Criteria: If [M-44]⁺ > 5%, the internal temperature spiked or the substrate is exceptionally sensitive. Abort the batch, or for future runs, switch the solvent to 2-MeTHF and lower the activation temperature to -20 °C.

  • Workup & Isolation: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The T3P byproducts are highly water-soluble and will be completely removed in the aqueous phase.

References

1.[3] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at:[Link] 2.[2] Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. ACS Publications. Available at:[Link] 3.[4] Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at:[Link] 4.[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. II. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 5-(Benzyloxy)pyrimidine-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 5-(Benzyloxy)pyrimidine-4-carboxylic acid via recrystallization. Below, you will find a series of troubleshooting guides and frequently asked questions in a direct question-and-answer format. These address specific experimental challenges and provide scientifically-grounded solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select an appropriate starting solvent for the recrystallization of 5-(Benzyloxy)pyrimidine-4-carboxylic acid?

A1: The ideal solvent is one in which 5-(Benzyloxy)pyrimidine-4-carboxylic acid exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] The molecular structure, featuring a polar carboxylic acid group and pyrimidine ring, alongside a non-polar benzyloxy group, suggests that solvents of intermediate polarity or solvent mixtures are likely to be most effective.[2]

A systematic approach involves preliminary solubility testing with small quantities of your crude material (~10-20 mg) in various solvents.[2] Based on the structure, good candidates for initial screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), and potentially mixtures with water.

Table 1: Candidate Solvents for Initial Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Predicted Solubility Profile for 5-(Benzyloxy)pyrimidine-4-carboxylic acid
Water10080.1Cold: Very Low. Hot: Low to Moderate. May require large volumes.
Ethanol7824.5Cold: Low to Moderate. Hot: High. A very strong candidate.
Isopropanol8219.9Cold: Low. Hot: High. Good alternative to ethanol.
Ethyl Acetate776.0Cold: Low. Hot: High. A good candidate, less polar than alcohols.
Acetone5620.7Cold: Moderate to High. May be too soluble for good recovery.
Toluene1112.4Cold: Very Low. Hot: Low. Unlikely to be a good primary solvent.
Hexane691.9Cold: Insoluble. Hot: Insoluble. Unsuitable as a primary solvent, but potential as an anti-solvent.
Q2: My compound "oils out" as a liquid instead of forming crystals upon cooling. What causes this and how can I fix it?

A2: Oiling out occurs when the solute separates from the solution at a temperature above its melting point, often due to the solution being highly supersaturated or the solvent's boiling point being higher than the compound's melting point.[3] Impurities can also depress the melting point, contributing to this issue.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Re-heat the solution to re-dissolve the oil. Add a small, incremental amount (1-2 mL) of the same hot solvent to slightly decrease the saturation.[4] Allow the solution to cool more slowly.

  • Lower the Solvent Boiling Point: If the issue persists, your chosen solvent's boiling point may be too high. Consider a lower-boiling solvent identified from your initial screening.

  • Introduce a Co-Solvent: If using a solvent mixture (e.g., ethanol/water), re-heat to dissolve the oil and add a small amount of the "good" solvent (ethanol) to prevent premature precipitation.[4]

  • Charcoal Treatment: If impurities are suspected, perform a hot filtration with activated charcoal to remove them, as this may raise the melting point of the crude mixture.[5]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.[4]

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of pure 5-(Benzyloxy)pyrimidine-4-carboxylic acid, add a single tiny crystal to the solution. This provides a template for crystal lattice formation.[4]

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly again.[4]

  • Consider an Anti-Solvent: If the compound is highly soluble, transfer a small aliquot to a test tube and carefully add a solvent in which it is insoluble (an "anti-solvent" like hexane or cold water) dropwise until turbidity persists. This can inform a larger-scale solvent/anti-solvent recrystallization.

Q4: My final yield of purified crystals is very low. What are the likely causes?

A4: Low recovery is a common issue and can stem from several factors during the procedure.[4]

Common Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[1] Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Premature Crystallization: The compound may have crystallized in the funnel during a hot filtration step.[5] Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot. Pre-heating with steam or a heat gun can be effective.[5]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.[1] Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Q5: When is a solvent/anti-solvent recrystallization system appropriate for this compound?

A5: A solvent/anti-solvent system is ideal when no single solvent has the desired property of high solubility when hot and very low solubility when cold. This is particularly useful if your compound is highly soluble in one solvent (e.g., ethanol, DMF, DMSO) but insoluble in another (e.g., water, hexane).[2][6]

For 5-(Benzyloxy)pyrimidine-4-carboxylic acid, an Ethanol/Water system is a highly logical choice. The compound is likely soluble in hot ethanol, and water can be used as the anti-solvent to decrease its solubility and induce crystallization upon cooling.

Experimental Protocols & Workflows

Protocol 1: Micro-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 5-(Benzyloxy)pyrimidine-4-carboxylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, water, ethyl acetate) dropwise, up to 0.5 mL. Agitate and observe solubility. A suitable solvent will dissolve the compound poorly or not at all at this stage.[2]

  • Hot Solubility Test: For solvents where the compound was poorly soluble at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point. Observe if the compound fully dissolves.[1]

  • Cooling Test: If the compound dissolved completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observation: A good solvent will show significant crystal formation upon cooling. An ideal result is a large mass of crystals in a clear mother liquor.

Protocol 2: General Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude 5-(Benzyloxy)pyrimidine-4-carboxylic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of ethanol and bring the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid is just completely dissolved. It is critical to use the minimum amount of boiling solvent necessary.[1]

  • Hot Filtration (if necessary): If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot gravity filtration using a pre-heated stemless funnel.[5]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[7] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.[1]

  • Drying: Allow the crystals to dry completely, either on the filter paper by drawing air through them or by transferring them to a watch glass.

Visual Diagrams

Solvent_Selection_Workflow cluster_0 Start: Crude Compound cluster_1 Step 1: Single Solvent Screening cluster_2 Step 2: Evaluate Results cluster_3 Step 3: Select Method start 5-(Benzyloxy)pyrimidine-4-carboxylic acid (Crude) screen Test solubility in candidate solvents (e.g., Ethanol, IPA, Ethyl Acetate) start->screen result Good solubility hot, poor solubility cold? screen->result single_solvent Proceed with Single Solvent Recrystallization result->single_solvent Yes mixed_solvent Use Solvent/Anti-Solvent Method (e.g., Dissolve in Ethanol, add Water) result->mixed_solvent No (Soluble in all or Insoluble in all) rescreen Too soluble or insoluble in all candidates. Re-evaluate solvent choices. mixed_solvent->rescreen If no good pair found Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Likely Cause cluster_solution Corrective Action oiling_out Compound 'Oils Out' cause_oiling1 Too Saturated / Cooling Too Fast oiling_out->cause_oiling1 cause_oiling2 Solvent BP > Cmpd MP oiling_out->cause_oiling2 no_crystals No Crystals Form cause_noxtal Solution Not Saturated (Too Much Solvent) no_crystals->cause_noxtal low_yield Low Recovery cause_low1 Excess Solvent Used low_yield->cause_low1 cause_low2 Premature Crystallization low_yield->cause_low2 sol_oiling1 Reheat, add more solvent, cool slowly cause_oiling1->sol_oiling1 sol_oiling2 Choose lower-boiling solvent cause_oiling2->sol_oiling2 sol_noxtal1 Induce Nucleation (Scratch / Seed Crystal) cause_noxtal->sol_noxtal1 sol_noxtal2 Boil off excess solvent cause_noxtal->sol_noxtal2 sol_low1 Use minimum hot solvent cause_low1->sol_low1 sol_low2 Pre-heat filtration apparatus cause_low2->sol_low2

Caption: Troubleshooting common issues in recrystallization.

References

  • BenchChem.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4768. [Link]

  • University of Toronto. Recrystallization. [Link]

  • PubChem. 5-(Benzyloxy)pyrimidin-4-ol. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. [Link]

  • BenchChem. Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.
  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o864. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Google Patents.
  • Organic Syntheses. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • ResearchGate. (PDF) Pyrimidine-4-carboxylic acid. [Link]

  • BenchChem.
  • ResearchGate. The solubilities of benzene polycarboxylic acids in water. [Link]

  • Google Patents. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

Sources

Optimization

Troubleshooting incomplete hydrogenolysis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stalled debenzylation reactions when working with complex nitrogenous heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stalled debenzylation reactions when working with complex nitrogenous heterocycles. The hydrogenolysis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid to yield 5-hydroxypyrimidine-4-carboxylic acid is notoriously difficult.

This guide is designed to move beyond basic troubleshooting by explaining the underlying physicochemical phenomena causing your reaction to fail, followed by self-validating protocols to drive your synthesis to completion.

Diagnostic Workflow

G Start Incomplete Hydrogenolysis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid CheckSol Is the starting material fully dissolved? Start->CheckSol SolNo Optimize Solvent (Use MeOH/H2O mixture) CheckSol->SolNo No SolYes Are you using standard Pd/C? CheckSol->SolYes Yes SolNo->SolYes AddAcid Add Acidic Modifier (AcOH or HCl) to protonate pyrimidine N-atoms SolYes->AddAcid Yes ChangeCat Switch to Pearlman's Catalyst (20% Pd(OH)2/C) SolYes->ChangeCat No CheckConv Did conversion improve? AddAcid->CheckConv CheckConv->ChangeCat No Success Complete Cleavage (5-Hydroxypyrimidine-4-carboxylic acid) CheckConv->Success Yes RingRed Over-reduction observed? ChangeCat->RingRed RingRed->Success No LowerP Lower H2 pressure (1 atm) or reduce temperature RingRed->LowerP Yes LowerP->Success

Troubleshooting workflow for the debenzylation of 5-(benzyloxy)pyrimidine-4-carboxylic acid.

Frequently Asked Questions & Mechanistic Insights

Q1: Why does my reaction stall at 10-20% conversion despite using fresh 10% Pd/C and high hydrogen pressure? A: The root cause is severe catalyst poisoning combined with mass transfer limitations. The pyrimidine ring contains two basic nitrogen atoms with available lone electron pairs. These lone pairs strongly coordinate to the active palladium(0) sites on the catalyst surface, effectively blocking the oxidative addition of the O-benzyl bond and the adsorption of H₂ gas[1][2]. Furthermore, the C4-carboxylic acid can form a zwitterionic species with the pyrimidine nitrogen, leading to poor solubility in standard alcoholic solvents. If the substrate is not fully in the solution phase, the triphasic (solid-liquid-gas) reaction cannot proceed.

Q2: How do I overcome this catalyst poisoning without over-reducing the pyrimidine ring? A: The most effective strategy is to "mask" the nitrogen lone pairs by protonating them. Adding an acidic modifier, such as acetic acid (as a co-solvent) or a stoichiometric amount of aqueous HCl, converts the basic nitrogens into their conjugate acids[2][3]. A protonated nitrogen lacks the free electron pair required to coordinate to the palladium surface, thereby restoring the catalyst's turnover rate[3].

Q3: If acidic conditions fail or cause precipitation, what is the best alternative catalyst? A: You should switch to Pearlman's catalyst (20% Pd(OH)₂/C). Unlike standard crystalline Pd/C, Pearlman's catalyst possesses a unique core-shell structure consisting of nanoparticulate hydrous palladium oxide capped with hydroxyls (C/PdO/OH/H₂O)[4]. This highly active, non-crystalline surface is significantly less susceptible to permanent coordination by nitrogen heterocycles and is highly efficient for challenging O-debenzylations[2][5].

Q4: I am observing over-reduction (saturation of the pyrimidine ring). How do I prevent this? A: Pyrimidine rings can undergo partial or full saturation under forcing conditions (high pressure/temperature) or with highly active catalysts. To prevent this, strictly control the hydrogen pressure (maintain at 1 atm via a balloon) and monitor the reaction closely. Alternatively, employ catalytic transfer hydrogenation using ammonium formate. This provides a controlled, steady release of hydrogen that is often milder and more chemoselective than H₂ gas[2].

Quantitative Condition Matrices

To aid in your experimental design, the table below summarizes the expected outcomes based on varying the physicochemical parameters of the reaction:

Reaction ConditionCatalystSolvent SystemAdditiveH₂ PressureExpected Outcome
Standard Baseline 10% Pd/CMeOHNone1 atm<20% conversion (Stalled due to poisoning)
Acid-Facilitated 10% Pd/CMeOH / H₂O (9:1)HCl (1.1 eq)1 atm>90% conversion, high purity
High-Activity 20% Pd(OH)₂/CEtOH / AcOH (1:1)None1 - 3 atm>95% conversion, rapid cleavage
Transfer Hydrogenation 10% Pd/CMeOHNH₄HCO₂ (5 eq)N/A (Reflux)Moderate conversion, zero over-reduction
Validated Experimental Protocols

Do not blindly execute steps; understanding the why behind each action ensures you can adapt when deviations occur. Below are two self-validating methodologies for this specific transformation.

Protocol A: Acid-Facilitated Hydrogenolysis (Recommended)

This protocol utilizes stoichiometric acid to mask the catalyst poison and includes a self-validating isolation step.

  • Substrate Solubilization: Suspend 5-(Benzyloxy)pyrimidine-4-carboxylic acid (1.0 eq) in a 9:1 mixture of MeOH and deionized H₂O.

    • (Causality: The carboxylic acid moiety forms a zwitterion with the pyrimidine nitrogen, drastically reducing solubility in pure alcohols. The addition of water disrupts this ionic network, ensuring the substrate enters the solution phase).

  • Poison Masking: Add 1.1 equivalents of 1M aqueous HCl dropwise.

    • (Causality: Stoichiometric acid protonates the basic pyrimidine nitrogens. This masks their lone pairs, preventing them from coordinating to and poisoning the active palladium sites[3]).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w) under a continuous stream of nitrogen.

    • (Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Nitrogen blanketing prevents spontaneous ignition).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times, then stir vigorously under a hydrogen balloon (1 atm) at room temperature.

    • (Causality: Vigorous stirring minimizes mass-transfer limitations. Keeping pressure at 1 atm prevents over-reduction of the pyrimidine ring).

  • Filtration: Monitor the reaction via LCMS. Once complete, filter the mixture through a tightly packed Celite pad, washing with MeOH.

    • (Causality: Celite traps the nanoparticulate palladium, preventing heavy metal contamination in the final product).

  • Self-Validating Isolation: Concentrate the filtrate in vacuo to remove MeOH, then adjust the remaining aqueous residue to pH ~3-4 using dilute NaOH.

    • (Causality: 5-Hydroxypyrimidine-4-carboxylic acid will reach its isoelectric point and precipitate out of the aqueous layer as a pure solid, leaving soluble impurities behind. If a precipitate forms, the debenzylation was successful).

Protocol B: High-Activity Debenzylation using Pearlman's Catalyst

Use this protocol if Protocol A fails due to extreme steric hindrance or persistent insolubility.

  • Solvent Preparation: Dissolve the substrate in a 1:1 mixture of Ethanol and Glacial Acetic Acid.

  • Catalyst Addition: Add 20% Pd(OH)₂/C (Pearlman's Catalyst, 15% w/w) under a nitrogen atmosphere.

    • (Causality: The hydrous palladium oxide core-shell structure of Pearlman's catalyst provides superior turnover rates for recalcitrant O-benzyl ethers bound to basic heterocycles[4][5]).

  • Reaction: Purge with H₂ and stir at 1-3 atm. Monitor strictly every 2 hours to prevent ring saturation.

  • Workup: Filter through Celite, concentrate under reduced pressure, and azeotrope with toluene to remove residual acetic acid.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. 5-(Benzyloxy)pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. 5-(Benzyloxy)pyrimidine-4-carboxylic acid, a substituted pyrimidine, represents a class of molecules with significant potential in pharmaceutical research. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its ¹H NMR spectrum, present a robust experimental protocol, and compare its utility with alternative methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing supporting data and field-proven insights.

The Cornerstone of Structural Verification: ¹H NMR Spectroscopy

For the structural confirmation of 5-(Benzyloxy)pyrimidine-4-carboxylic acid, ¹H NMR spectroscopy is the most powerful and informative technique. It provides detailed information about the electronic environment of each proton, their connectivity, and the overall molecular structure. Due to the absence of a publicly available experimental spectrum for this specific compound, a predicted ¹H NMR spectrum is presented below, generated using advanced computational models and validated by comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 5-(Benzyloxy)pyrimidine-4-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring, the benzyloxy group, and the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine ring.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H-29.1 - 9.3Singlet (s)1HThe proton at the C-2 position of the pyrimidine ring is significantly deshielded by the two adjacent nitrogen atoms, resulting in a downfield chemical shift.
H-68.8 - 9.0Singlet (s)1HThe proton at the C-6 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group at C-4.
Phenyl-H (ortho, meta, para)7.3 - 7.5Multiplet (m)5HThe five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region.
-CH₂-5.4 - 5.6Singlet (s)2HThe benzylic protons are deshielded by the adjacent oxygen atom and the phenyl group, appearing as a singlet as there are no adjacent protons to couple with.
-COOH12.0 - 14.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. The exact chemical shift can be highly dependent on concentration and temperature.

Causality Behind Spectral Features:

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring leads to a general downfield shift for the ring protons (H-2 and H-6) compared to benzene. The carboxylic acid group at C-4 further deshields the adjacent H-6 proton. The benzyloxy group, being electron-donating through resonance via the oxygen atom, will have a minor shielding effect on the pyrimidine ring, but its most significant contribution is the characteristic signals of the benzyl protons themselves.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol provides a self-validating system for acquiring a high-quality ¹H NMR spectrum of 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid.
  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak for DMSO-d₆ at ~2.50 ppm can serve as a secondary internal reference.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
  • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical TMS peak.
  • Set the following acquisition parameters:
  • Pulse Angle: 30-45 degrees (to ensure full relaxation between pulses).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 2-5 seconds (a longer delay is crucial for accurate integration of all signals, including the potentially slowly relaxing carboxylic acid proton).
  • Number of Scans: 16-64 scans (to achieve an adequate signal-to-noise ratio).
  • Spectral Width: 0-16 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
  • Perform baseline correction to obtain a flat baseline.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate all the peaks to determine the relative number of protons for each signal.

Comparative Analysis with Alternative Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of 5-(Benzyloxy)pyrimidine-4-carboxylic acid and for monitoring reaction progress during its synthesis.

Comparative Insights:

  • Information Provided: HPLC provides information on the number of components in a sample and their relative quantities, thus determining the purity of the target compound. It does not, however, provide direct structural information.

  • Sensitivity: HPLC with UV detection is highly sensitive, capable of detecting impurities at very low levels.[1]

  • Complementarity to NMR: While NMR confirms the structure of the major component, HPLC validates its purity, a critical aspect in drug development.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes. The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the pyrimidine and phenyl rings are expected to have strong absorbance.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Comparative Insights:

  • Information Provided: MS provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can reveal structural motifs. For 5-(Benzyloxy)pyrimidine-4-carboxylic acid, a characteristic fragment would be the loss of the benzyl group, leading to a prominent peak corresponding to the pyrimidine carboxylic acid moiety.

  • Sensitivity: MS is an extremely sensitive technique, capable of detecting minute quantities of material.

  • Synergy with HPLC: When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities by providing their molecular weights.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV protocol. The use of a volatile buffer like formic acid is essential for MS compatibility.

  • MS Conditions:

    • Ionization Mode: ESI in both positive and negative ion modes should be tested for optimal signal. The carboxylic acid suggests negative ion mode would be effective.

    • Mass Range: Scan a range that includes the expected molecular weight (242.23 g/mol ), for instance, m/z 50-500.

    • Fragmentation (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to obtain a fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Comparative Insights:

  • Information Provided: FTIR is excellent for confirming the presence of key functional groups. For 5-(Benzyloxy)pyrimidine-4-carboxylic acid, characteristic peaks would include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and C=C stretches of the pyrimidine and phenyl rings, and the C-O stretch of the ether linkage.[2]

  • Limitations: FTIR provides limited information about the overall connectivity and stereochemistry of the molecule compared to NMR.

  • Usefulness: It serves as a quick and easy preliminary check for the presence of expected functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Summary of Characterization Techniques

Technique Information Provided Strengths Limitations
¹H NMR Detailed molecular structure, proton environments, connectivityUnambiguous structure determinationLower sensitivity than MS, requires pure sample for clear spectra
HPLC-UV Purity, number of componentsHigh sensitivity, quantitativeNo direct structural information
Mass Spectrometry Molecular weight, elemental composition, fragmentationExtremely high sensitivity, structural clues from fragmentationIsomers may not be distinguishable without chromatography
FTIR Presence of functional groupsRapid, non-destructive, easy to useLimited information on overall structure and connectivity

Workflow for Comprehensive Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC_UV HPLC_UV Purification->HPLC_UV Purity Check NMR NMR Purification->NMR Primary Structure FTIR FTIR Purification->FTIR Functional Groups Final_Characterization Fully Characterized Compound HPLC_UV->Final_Characterization Purity Data MS MS NMR->MS Confirm MW MS->Final_Characterization Fragmentation Data FTIR->Final_Characterization Functional Group Data

Caption: Workflow for the comprehensive characterization of 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Conclusion

The structural characterization of 5-(Benzyloxy)pyrimidine-4-carboxylic acid is most definitively achieved through ¹H NMR spectroscopy, which provides unparalleled detail about its molecular framework. However, for a complete and robust characterization suitable for drug development and scientific research, a multi-technique approach is indispensable. HPLC ensures the purity of the compound, mass spectrometry confirms its molecular weight and elemental composition, and FTIR provides a rapid verification of the essential functional groups. By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the identity and quality of their synthesized molecules.

References

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]1]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.[2]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE - ChemicAl Shift CAlculation with DEep learning. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-246.[3]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

Sources

Comparative

13C NMR spectral analysis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Analytical Comparison Guide: 13C NMR Spectral Resolution of 5-(Benzyloxy)pyrimidine-4-carboxylic acid Introduction 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS: 1782229-88-2) is a highly functionalized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 13C NMR Spectral Resolution of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Introduction

5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS: 1782229-88-2) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced therapeutics, including kinase and integrase inhibitors[1]. Absolute structural validation of this compound during drug development relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, researchers frequently encounter spectral ambiguity when using standard analytical techniques due to the highly deshielded, electron-deficient pyrimidine quaternary carbons and the overlapping chemical shifts of the benzyl ether moiety.

This guide objectively compares the performance of routine 1D 13C NMR workflows against advanced 2D HMBC (Heteronuclear Multiple Bond Correlation) workflows. By detailing the causality behind experimental choices, we provide a self-validating system for the unambiguous assignment of this complex molecule.

Section 1: The Causality of Chemical Shifts in Pyrimidine Systems

Understanding the electronic environment of 5-(Benzyloxy)pyrimidine-4-carboxylic acid is essential before selecting an analytical workflow. The molecule presents three distinct structural challenges:

  • Pyrimidine Ring Deshielding: The two highly electronegative nitrogen atoms in the pyrimidine ring exert strong inductive and resonance electron-withdrawing effects. This leaves the C2, C4, and C6 positions severely electron-deficient, pushing their 13C signals far downfield (typically 145–160 ppm).

  • Benzyl Ether Methylene (-CH2-): The methylene carbon is deshielded by both the adjacent electronegative oxygen atom and the magnetic anisotropy of the phenyl ring. In typical benzyl ethers, this carbon resonates between 72–75 ppm [2].

  • Solvent-Induced Tautomeric Effects: Pyrimidines and carboxylic acids can exhibit complex hydrogen-bonding networks in non-polar solvents (e.g., CDCl3), leading to signal broadening and tautomeric shifting. Utilizing a highly polar, aprotic solvent like DMSO-d6 disrupts these intermolecular interactions, locking the molecule into a single observable state and yielding much sharper NMR signals [3].

Section 2: Workflow Comparison: 1D 13C NMR vs. 2D HMBC

When analyzing 5-(Benzyloxy)pyrimidine-4-carboxylic acid, the choice of NMR technique directly impacts data integrity, sensitivity, and throughput.

1D 13C NMR (Routine Analysis)

  • Mechanism: Relies on direct excitation of 13C nuclei with broadband 1H decoupling.

  • Limitation: Quaternary carbons (C2, C4, C5, and the carboxylic C=O) lack attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) and suffer from long longitudinal relaxation times (

    
    ). This results in weak, easily lost singlets unless high sample concentrations or excessively long acquisition times are used.
    

2D HMBC (Advanced Structural Mapping)

  • Mechanism: Detects 13C indirectly by transferring magnetization from highly sensitive 1H nuclei across multiple bonds (typically

    
     and 
    
    
    
    couplings) to the adjacent 13C nuclei.
  • Advantage: The benzyl -CH2- protons (~5.2 ppm) provide a strong

    
     correlation directly to the pyrimidine C5, unambiguously anchoring the assignment. Similarly, the isolated pyrimidine C6-H proton (~8.8 ppm) provides 
    
    
    
    correlations to C2 and C4, bypassing the
    
    
    relaxation limitations of 1D NMR entirely.
Quantitative Data Comparison

Table 1: Performance Comparison of Analytical Workflows

Parameter1D 13C NMR (Routine Workflow)2D HMBC (Advanced Workflow)
Primary Mechanism Direct 13C ExcitationIndirect 13C Detection via 1H
Quaternary Carbon Resolution Poor (Weak singlets,

limited)
Excellent (Strong cross-peaks)
Connectivity Data None (Isolated signals)

and

C-H bond mapping
Acquisition Time ~1-2 Hours (for acceptable S/N)~30-45 Minutes
Sample Concentration Req. High (>20 mg)Low (<5 mg)

Table 2: Expected 13C NMR Chemical Shifts (in DMSO-d6)

Carbon PositionExpected Shift (ppm)Structural Causality
C=O (Carboxylic Acid) ~165.0Highly deshielded by the carbonyl oxygen
C2 (Pyrimidine) ~158.0Deshielded by two adjacent electronegative N atoms
C4 (Pyrimidine) ~152.5Deshielded by N atom and adjacent electron-withdrawing COOH
C6 (Pyrimidine) ~146.5Deshielded by adjacent N atom
C5 (Pyrimidine) ~143.0Deshielded by adjacent highly electronegative O-benzyl group
C-ipso (Phenyl) ~136.0Aromatic ring current and substituent effects
C-ortho/meta/para 128.0 - 128.5Standard aromatic resonance
-CH2- (Benzyl Ether) ~71.5Deshielded by adjacent oxygen and phenyl ring anisotropy

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal validation checkpoints.

Protocol A: Sample Preparation (The Foundation)
  • Weigh exactly 15 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid (Purity ≥95%) [1].

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D).

    • Causality Check: DMSO-d6 is selected over CDCl3 to prevent carboxylic acid dimerization, which broadens the C=O signal and obscures quaternary resolution [3].

  • Transfer the solution to a 5 mm precision NMR tube.

  • Validation Step: Visually inspect the tube for complete dissolution. Any particulate matter will degrade magnetic field homogeneity (shimming), leading to poor spectral resolution.

Protocol B: 1D 13C NMR Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to the 13C frequency. Lock onto the DMSO-d6 deuterium signal.

  • Shim the magnet until the 1H residual solvent peak FWHM (Full Width at Half Maximum) is <1.0 Hz.

  • Set the pulse sequence to zgpg30 (30-degree excitation pulse with inverse gated decoupling).

  • Set the relaxation delay (D1) to 2.0 seconds to allow partial recovery of quaternary carbon magnetization.

  • Acquire 1024 scans.

  • Processing & Validation: Apply a 1.0 Hz exponential line broadening (LB) before Fourier Transform. Calibrate the central DMSO-d6 septet to exactly 39.52 ppm to validate the chemical shift scale.

Protocol C: 2D HMBC Acquisition
  • Utilize the hmbcgplpndqf pulse sequence.

  • Optimize the long-range coupling constant parameter (CNST13) to 8 Hz, which perfectly captures the

    
     coupling between the benzyl protons and the pyrimidine C5.
    
  • Acquire 256 increments in the indirect (13C) dimension with 16 scans per increment.

  • Processing: Apply a sine-squared window function in both dimensions before 2D Fourier Transform.

  • Validation Step: Verify that the direct

    
     C-H correlations are suppressed (absent) in the final spectrum. If 
    
    
    
    peaks are visible, the low-pass J-filter in the pulse sequence failed, and the experiment must be re-calibrated.

Section 4: Visualizing the Analytical Pathways

NMR_Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D 13C Acquisition (zgpg30, ns=1024) A->B C 2D HMBC Acquisition (hmbcgplpndqf) A->C D Fourier Transform & Phase Correction B->D C->D E Signal Assignment (Quaternary Resolution) D->E

Figure 1: Parallel NMR Analytical Workflows for Structural Verification.

HMBC_Pathway H_Benzyl Benzyl -CH2- Protons (~5.2 ppm) C_5 Pyrimidine C5 (~143 ppm) H_Benzyl->C_5 3J Coupling H_Pyrim Pyrimidine C6-H (~8.8 ppm) H_Pyrim->C_5 2J Coupling C_4 Pyrimidine C4 (~152 ppm) H_Pyrim->C_4 3J Coupling C_2 Pyrimidine C2 (~158 ppm) H_Pyrim->C_2 3J Coupling

Figure 2: HMBC Magnetization Transfer Pathway for Pyrimidine Quaternary Assignment.

Conclusion

While 1D 13C NMR provides a baseline carbon count, it is fundamentally limited by relaxation physics when analyzing highly substituted, electron-deficient pyrimidines. The 2D HMBC workflow stands as the superior analytical choice, offering a self-validating, mathematically rigorous map of the molecule's connectivity. By leveraging indirect detection, researchers can bypass quaternary relaxation limits, ensuring absolute structural confidence for downstream drug development applications.

References

  • Title: 1782229-88-2 | 5-(Benzyloxy)
  • Source: wiserpub.
  • Source: nih.
Validation

FT-IR Spectral Profiling of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid: A Comparative Guide for Structural Validation

In drug development and synthetic validation, distinguishing functional group modifications on heterocyclic scaffolds requires precise spectroscopic deconvolution. For 5-(Benzyloxy)pyrimidine-4-carboxylic acid —a critica...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic validation, distinguishing functional group modifications on heterocyclic scaffolds requires precise spectroscopic deconvolution. For 5-(Benzyloxy)pyrimidine-4-carboxylic acid —a critical building block in the synthesis of kinase inhibitors and antiviral agents—Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive tool to verify structural integrity.

As a Senior Application Scientist, I have designed this guide to objectively compare the FT-IR absorption profile of 5-(Benzyloxy)pyrimidine-4-carboxylic acid against its primary synthetic precursors: Pyrimidine-4-carboxylic acid and Benzyl alcohol . By understanding the causality behind these vibrational shifts, researchers can implement self-validating protocols to confirm successful etherification and ensure high-purity downstream applications.

Mechanistic Causality: Vibrational Shifts in Substituted Pyrimidines

The FT-IR spectrum of a molecule is not merely a fingerprint; it is a direct readout of its electronic environment. When comparing 5-(Benzyloxy)pyrimidine-4-carboxylic acid to its unsubstituted analog, three distinct mechanistic regions must be evaluated:

  • The Carboxylic Acid (-COOH) Domain: The strong electron-withdrawing nature of the pyrimidine ring shifts the C=O stretch slightly higher compared to standard aliphatic acids, typically appearing between 1704–1725 cm⁻¹[1],[2]. In the solid state, intermolecular hydrogen bonding broadens the O-H stretch across the 2500–3200 cm⁻¹ region.

  • The Pyrimidine Ring Core: Aromatic C=N and C=C stretching modes are highly coupled, generally appearing between 1550 and 1600 cm⁻¹[2]. The introduction of the electron-donating benzyloxy group at the 5-position alters the molecular dipole moment via resonance. This increases the electron density within the ring, enhancing the intensity of these ring-breathing modes and causing slight bathochromic shifts compared to the baseline pyrimidine-4-carboxylic acid,[3].

  • The Benzyl Ether Linkage: The formation of the ether bond is the primary diagnostic marker. Aryl-alkyl ethers exhibit a highly characteristic asymmetric C-O-C stretching vibration around 1240–1270 cm⁻¹, coupled with a symmetric stretch near 1099 cm⁻¹[4].

Comparative FT-IR Data Analysis

To objectively validate the product, its spectral data must be compared against its structural alternatives (precursors). The table below summarizes the quantitative shifts used to verify the successful synthesis and purity of 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Functional Group / ModePyrimidine-4-carboxylic acid (Precursor A)Benzyl Alcohol (Precursor B)5-(Benzyloxy)pyrimidine-4-carboxylic acidDiagnostic Value
O-H Stretch (Acid) 2500–3200 cm⁻¹ (Broad)N/A2500–3200 cm⁻¹ (Broad)Confirms retention of the -COOH group.
O-H Stretch (Alcohol) N/A3200–3400 cm⁻¹ (Strong)Absent Validates complete etherification; absence of precursor B.
C=O Stretch (Acid) ~1704 cm⁻¹N/A~1725 cm⁻¹Shift indicates altered ring conjugation[2].
Pyrimidine Ring 1555, 1587 cm⁻¹N/A~1560, 1595 cm⁻¹Enhanced intensity due to -OR substitution[3].
C-O-C Asymmetric N/AN/A~1240 cm⁻¹Primary confirmation of the benzyl ether linkage[4].
C-O-C Symmetric N/AN/A~1099 cm⁻¹Secondary confirmation of the ether linkage[4].
Aromatic C-H Stretch ~3065 cm⁻¹~3030 cm⁻¹3030, 3065 cm⁻¹Superposition of benzyl and pyrimidine rings.
Diagnostic Workflow Visualization

FTIR_Workflow cluster_protocol Self-Validating ATR-FTIR Protocol Start Synthesized Product: 5-(Benzyloxy)pyrimidine-4-carboxylic acid Bg 1. Background & Precursor Baselines (Establish Control Spectra) Start->Bg Acq 2. ATR Spectral Acquisition (Diamond Crystal, 4 cm⁻¹ Res) Bg->Acq Norm 3. Internal Peak Normalization (Normalize to C=O at 1725 cm⁻¹) Acq->Norm Deconv Spectral Deconvolution & Band Assignment Norm->Deconv Carboxyl Carboxylic Acid (-COOH) ν(C=O): ~1725 cm⁻¹ ν(O-H): 2500-3200 cm⁻¹ Deconv->Carboxyl Pyrimidine Pyrimidine Ring ν(C=N/C=C): ~1560 & 1595 cm⁻¹ Deconv->Pyrimidine Ether Benzyl Ether Linkage ν(C-O-C): ~1240 & 1099 cm⁻¹ Deconv->Ether Validate Validation: Absence of Alcohol O-H (~3300 cm⁻¹) Confirms Complete Etherification Carboxyl->Validate Pyrimidine->Validate Ether->Validate

Workflow for FT-IR spectral acquisition and structural validation of the synthesized compound.
Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the protocol must be self-validating. This means incorporating built-in controls to prove that the absence of a peak (e.g., unreacted alcohol) is due to a successful reaction, rather than poor sample preparation.

Objective: Confirm the formation of the benzyl ether linkage at the 5-position and verify the absence of unreacted precursors. Equipment: FT-IR Spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Step 1: Environmental Control & Background Acquisition

  • Action: Clean the diamond crystal with high-purity isopropanol. Acquire an ambient background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Causality: Diamond ATR is explicitly chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed atmospheric water in KBr creates a broad artifact band around 3400 cm⁻¹, which would directly mask the critical O-H stretching regions needed to differentiate the carboxylic acid from residual benzyl alcohol.

Step 2: Precursor Baselining (The Control)

  • Action: Analyze pure samples of Pyrimidine-4-carboxylic acid and Benzyl alcohol separately.

  • Causality: This step establishes the exact, instrument-specific wavenumbers for the precursor C=O (~1704 cm⁻¹) and the alcohol O-H (~3300 cm⁻¹). Establishing these baselines proves that subsequent spectral changes in the final product are due to covalent modification, not instrumental drift or calibration errors.

Step 3: Sample Acquisition & Internal Normalization

  • Action: Place 2-3 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid powder onto the ATR crystal. Apply consistent pressure using the ATR anvil until the C=O peak at ~1725 cm⁻¹ reaches an absorbance of ~0.6 to 0.8 AU.

  • Causality: Normalizing the applied pressure against the carbonyl peak ensures that the relative intensities of the newly formed ether bands (C-O-C) can be accurately quantified. Without internal normalization, pathlength variations could skew the comparative data.

Step 4: Spectral Deconvolution and Validation

  • Action: Overlay the product spectrum with the precursor baselines. Verify the emergence of the asymmetric C-O-C stretch at ~1240 cm⁻¹ and the symmetric stretch at ~1099 cm⁻¹. Simultaneously, verify the complete absence of the sharp alcohol O-H stretch at >3200 cm⁻¹.

  • Causality: The simultaneous appearance of the ether linkage and the disappearance of the alcohol hydroxyl group provides a self-validating, mathematically sound proof of successful etherification and high compound purity.

References
  • [4] Title: Synthesis and complexation studies on 1,4-dinaphthocrown ether Source: Semantic Scholar / ARKIVOC URL:[Link]

  • Title: A novel copper (II) complex containing pyrimidine-4-carboxylic acid: Synthesis, crystal structure, DFT studies, and molecular docking Source: DSpace@Amasya URL:[Link]

  • [1] Title: IR Spectroscopy: Fundamentals & Analysis Source: Scribd URL:[Link]

  • [3] Title: Pyrimidine-4-carboxylic acid Source: ResearchGate URL:[Link]

  • [2] Title: Reinvestigation of the structure-activity relationships of isoniazid Source: PMC - NIH URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. As a critical intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. As a critical intermediate in pharmaceutical synthesis, a robust and reliable analytical method for this compound is paramount for quality control and research applications.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, grounding our approach in established chromatographic principles and regulatory expectations.

The inherent challenge in analyzing this molecule lies in its dual nature: the non-polar benzyloxy group and the ionizable, polar pyrimidine-4-carboxylic acid moiety. This amphiphilic character necessitates a careful selection of stationary and mobile phases to achieve optimal retention, peak shape, and resolution. This guide compares three distinct reversed-phase column chemistries under two different pH regimes to provide a clear, data-driven recommendation for a robust analytical method.

Part 1: Foundational Principles & Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the interactions with the stationary and mobile phases, forming the basis for our method development strategy.

Analyte Physicochemical Profile:

  • Structure: 5-(Benzyloxy)pyrimidine-4-carboxylic acid

  • Molecular Formula: C₁₂H₁₀N₂O₃[2]

  • Molecular Weight: 230.22 g/mol [2]

  • Predicted LogP: ~1.75, indicating moderate hydrophobicity.[2]

  • Key Functional Groups:

    • Carboxylic Acid: An acidic group that will be ionized (anionic) at pH values above its pKa. The pKa of the similar pyrimidine-4-carboxylic acid is approximately 3.4, suggesting our analyte will have a pKa in this acidic range.[3][4] Controlling the mobile phase pH is therefore critical to manage ionization and, consequently, retention time and peak shape.[5]

    • Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity and providing a chromophore for UV detection.

    • Benzyloxy Group: A non-polar, hydrophobic group that will strongly interact with reversed-phase stationary phases.

This profile suggests that reversed-phase HPLC is the most suitable analytical mode, as it separates compounds based on hydrophobicity.[6] Our strategy will focus on manipulating the analyte's polarity through pH control and exploiting different stationary phase interactions to achieve the desired separation.

Caption: Analyte properties informing the HPLC method development strategy.

Part 2: Experimental Design & Methodology

This guide compares three common reversed-phase columns, each offering a different separation mechanism, under two distinct pH conditions. This systematic approach allows for a comprehensive evaluation of stationary phase and mobile phase effects.

Comparison Framework:

  • Stationary Phase Selectivity:

    • Standard C18: A traditional hydrophobic phase.

    • Polar-Embedded C18: A modified C18 phase designed to improve peak shape for polar compounds and provide stability in highly aqueous mobile phases.[7][8]

    • Phenyl-Hexyl: A phase offering alternative selectivity through π-π interactions with the aromatic rings of the analyte.[9]

  • Mobile Phase pH Influence:

    • Acidic (pH 3.0): Suppresses the ionization of the carboxylic acid, increasing hydrophobicity and retention.

    • Near-Neutral (pH 6.0): The carboxylic acid is fully ionized, increasing polarity and decreasing retention.

Experimental_Workflow cluster_columns Stationary Phase Comparison cluster_pH Mobile Phase pH Comparison A Standard & Sample Preparation B HPLC System (UV Detector @ 256 nm) A->B C1 Method 1: Standard C18 Column B->C1 C2 Method 2: Polar-Embedded C18 B->C2 C3 Method 3: Phenyl-Hexyl Column B->C3 P1 Condition A: pH 3.0 (Formic Acid) P2 Condition B: pH 6.0 (Phosphate Buffer) D Data Acquisition & Analysis (Retention Time, Peak Shape, Plates) C1->D Run at pH 3.0 & 6.0 C2->D Run at pH 3.0 & 6.0 C3->D Run at pH 3.0 & 6.0 E Comparative Evaluation & Method Selection D->E

Caption: Workflow for the comparative experimental analysis.

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10 mL with the same 50:50 acetonitrile/water diluent.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous):

    • For pH 3.0: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • For pH 6.0: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjusting the pH to 6.0 with dilute potassium hydroxide.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Filtration: Filter all mobile phases through a 0.45 µm membrane filter before use.

3. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Columns Evaluated:

    • Standard C18, 4.6 x 150 mm, 5 µm

    • Polar-Embedded C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Chromatographic Conditions:

    • Mobile Phase Gradient: 40% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 256 nm (based on the UV absorbance of the pyrimidine ring).[3]

Part 3: Results & Comparative Analysis

The following table summarizes the key chromatographic performance data obtained from the analysis of the 50 µg/mL working standard under each condition.

Method IDColumn ChemistryMobile Phase pHRetention Time (min)Tailing Factor (USP)Theoretical Plates
1A Standard C183.08.211.74500
1B Standard C186.03.541.37200
2A Polar-Embedded C18 3.0 7.95 1.1 8500
2B Polar-Embedded C186.03.281.28100
3A Phenyl-Hexyl3.06.881.46500
3B Phenyl-Hexyl6.02.971.37500
Analysis of Results
  • Effect of Mobile Phase pH: As predicted, a significant decrease in retention time was observed for all columns when the pH was increased from 3.0 to 6.0. This is due to the ionization of the carboxylic acid group to its more polar carboxylate form, which has less affinity for the hydrophobic stationary phases.

  • Effect of Standard C18 (Methods 1A & 1B): At the acidic pH of 3.0, the standard C18 column provided strong retention but exhibited significant peak tailing (Tailing Factor = 1.7). This is a common issue when analyzing acidic compounds on traditional C18 columns, often caused by secondary interactions with residual silanols on the silica surface. The peak shape improved at pH 6.0 as the analyte was ionized.

  • Effect of Phenyl-Hexyl (Methods 3A & 3B): The Phenyl-Hexyl column provided less retention compared to the C18 phases, indicating that hydrophobic interactions are the dominant retention mechanism over π-π interactions for this molecule. While peak shape was acceptable, the lower retention might be problematic for separating early-eluting impurities.

  • Effect of Polar-Embedded C18 (Methods 2A & 2B): This column chemistry delivered the best overall performance. At pH 3.0 (Method 2A), it provided strong retention similar to the standard C18 but with a vastly superior peak shape (Tailing Factor = 1.1) and the highest efficiency (Theoretical Plates = 8500). The polar-embedded group effectively shields the residual silanols, minimizing the undesirable secondary interactions that cause peak tailing.[7][8]

Part 4: Method Optimization & Recommended Protocol

Based on the comparative data, Method 2A (Polar-Embedded C18 column with a pH 3.0 mobile phase) is the clear choice for a robust and reliable analysis. It provides the best combination of strong retention (allowing for separation from void volume impurities), excellent peak shape, and high efficiency.

Selection_Logic cluster_eval Evaluation Criteria Start Goal: Robust HPLC Method Crit1 Sufficient Retention Time? Start->Crit1 Crit2 Symmetrical Peak? (Tailing < 1.5) Crit1->Crit2 Yes Fail Method Not Optimal Crit1->Fail No (e.g., Phenyl @ pH 6.0) Crit3 High Efficiency? (Plates > 5000) Crit2->Crit3 Yes Crit2->Fail No (e.g., C18 @ pH 3.0) End Optimal Method: Polar-Embedded C18 @ pH 3.0 Crit3->End Yes Crit3->Fail No

Caption: Decision logic for selecting the optimal HPLC method.

Recommended Optimized Isocratic Method
  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 55% Acetonitrile / 45% Water with 0.1% Formic Acid (v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 256 nm

  • Injection Volume: 10 µL

  • Expected Retention Time: ~ 8 minutes

This isocratic method is simple, robust, and provides excellent chromatography. For analyses requiring the separation of impurities with a wider polarity range, a gradient elution based on these conditions can be readily developed.

Part 5: Method Validation Overview

To ensure the method is suitable for its intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12] The protocol's trustworthiness is established by demonstrating its performance against pre-defined acceptance criteria.

Validation ParameterTestAcceptance CriteriaReference
System Suitability Five replicate injections of the working standardTailing Factor ≤ 1.5; RSD of Peak Area ≤ 2.0%[13]
Specificity Analysis of blank, placebo, and spiked samplesNo interference at the analyte's retention time[12]
Linearity Analysis of at least five concentration levelsCorrelation Coefficient (r²) ≥ 0.999[12]
Accuracy Recovery study at three levels (e.g., 80%, 100%, 120%)Mean recovery between 98.0% and 102.0%[12][14]
Precision (Repeatability)Six replicate preparations at 100% concentrationRSD ≤ 2.0%[12]
Robustness Deliberate variations in method parameters (pH, temp, flow)System suitability criteria are met[14]
Conclusion

The development of a robust HPLC method for 5-(Benzyloxy)pyrimidine-4-carboxylic acid is highly dependent on the careful selection of both the stationary phase and mobile phase pH. While standard C18 columns suffer from peak tailing at acidic pH, and Phenyl-Hexyl columns provide insufficient retention, a Polar-Embedded C18 column offers superior performance. By using a mobile phase buffered to pH 3.0 , the analyte is kept in its non-ionized form, leading to consistent retention, excellent peak symmetry, and high efficiency. This recommended method provides a reliable and accurate foundation for the routine analysis of this important pharmaceutical intermediate in research and quality control environments.

References
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-290. Available at: [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Agilent Technologies. (n.d.). Polaris Reversed-Phase HPLC Columns. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • FDA. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • PubChem. (n.d.). 5-(Benzyloxy)-6-methylpyrimidine-4-carboxylic acid. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available at: [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 20(10), 944-955. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • Creaser, C. S., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Available at: [Link]

  • Pauter, K., & Kocsis, B. (2001). Chromatographic separations of aromatic carboxylic acids. Biomedical Chromatography, 15(1), 1-13. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. (n.d.). 5-(Benzyloxy)pyrimidin-4-ol. Available at: [Link]

  • ResearchGate. (2013). Pyrimidine-4-carboxylic acid. Available at: [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Available at: [Link]

Sources

Validation

UV-Vis Spectroscopic Profiling of 5-(Benzyloxy)pyrimidine-4-carboxylic Acid: A Comparative Guide for Assay Development

Executive Summary In drug discovery and analytical method development, the UV-Vis absorption profile of a pharmacophore dictates the parameters for High-Performance Liquid Chromatography (HPLC) detection, quantification,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and analytical method development, the UV-Vis absorption profile of a pharmacophore dictates the parameters for High-Performance Liquid Chromatography (HPLC) detection, quantification, and purity analysis. 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS 1782229-88-2)[1] is a highly valuable synthetic intermediate and structural motif.

This guide objectively compares its spectroscopic performance against its unprotected analogue, 5-hydroxypyrimidine-4-carboxylic acid, and the baseline pyrimidine-4-carboxylic acid. By utilizing a benzyloxy "ether lock," researchers can eliminate the pH-dependent tautomerism and bathochromic shifts typically associated with hydroxypyrimidines. This structural modification ensures a robust, static chromophore that is highly advantageous for quantitative analysis across varying gradient conditions.

Chromophoric Analysis & Theoretical Framework

The UV-Vis spectrum of pyrimidine-4-carboxylic acid derivatives is primarily governed by two distinct electronic transitions[2]:

  • 
     Transition:  A strong absorption band typically observed between 240–260 nm, arising from the conjugated aromatic system.
    
  • 
     Transition:  A weaker, symmetry-forbidden band around 270–300 nm, resulting from the non-bonding electrons on the nitrogen atoms of the pyrimidine ring.
    

When a hydroxyl group is introduced at the 5-position (yielding 5-hydroxypyrimidine-4-carboxylic acid), the molecule becomes highly susceptible to prototropy (tautomerism) and ionization[3]. At physiological or basic pH, the deprotonation of the phenolic -OH (pKa ~7.5) yields an anion that donates significant electron density into the pyrimidine


-system. This causes a massive bathochromic (red) shift  and hyperchromic effect, making UV detection highly erratic if the mobile phase pH is not strictly controlled.

Conversely, 5-(Benzyloxy)pyrimidine-4-carboxylic acid features a benzyl ether. This substitution achieves two critical analytical outcomes:

  • Chromophore Augmentation: The benzyl group adds a secondary chromophore (contributing E2 and B bands at ~210 nm and ~255 nm), which synergizes with the pyrimidine

    
     transition to increase overall molar absorptivity (
    
    
    
    ).
  • The "Ether Lock": By covalently masking the oxygen atom, the molecule cannot undergo deprotonation at the 5-position. The result is a highly stable, pH-independent absorption profile.

MechanisticInsight cluster_HPA 5-Hydroxypyrimidine-4-carboxylic acid (5-HPA) cluster_BPA 5-(Benzyloxy)pyrimidine-4-carboxylic acid (5-BPA) HPA_acid Low pH (Protonated) λmax ~ 245 nm HPA_base High pH (Deprotonated) λmax ~ 280 nm HPA_acid->HPA_base pKa ~ 7.5 Bathochromic Shift BPA_all All pH Ranges (Ether Locked) λmax ~ 255 nm Stable Chromophore

Fig 1: The "ether lock" mechanism stabilizing the UV-Vis absorption profile across pH gradients.

Comparative UV-Vis Performance

The following table synthesizes the quantitative spectroscopic data, comparing the performance of the benzyloxy-protected compound against its structural alternatives to guide detector wavelength selection.

CompoundPrimary

(nm)
Secondary

(nm)
Estimated

(M

cm

)
pH SensitivityAnalytical Recommendation
Pyrimidine-4-carboxylic acid 240285 (weak)~ 5,500LowMonitor at 240 nm; baseline standard.
5-Hydroxypyrimidine-4-carboxylic acid 245 (pH < 5)280 (pH > 8)~ 7,200High Requires strict buffering; avoid gradient elution across pH 7.
5-(Benzyloxy)pyrimidine-4-carboxylic acid 255 210 ~ 12,500 None (Stable) Ideal for robust HPLC-UV quantification at 254/255 nm.

Experimental Protocol: Self-Validating Spectroscopic Profiling

To accurately determine the molar absorptivity and verify the pH-independence of 5-(Benzyloxy)pyrimidine-4-carboxylic acid for your specific assay, follow this self-validating workflow.

ProtocolWorkflow S1 1. Stock Prep 10 mM in DMSO S2 2. Buffer Dilution pH 3.0 - 10.0 S1->S2 S3 3. Blanking Matched Buffers S2->S3 S4 4. UV-Vis Scan 200-400 nm S3->S4 S5 5. Data Validation Isosbestic Check S4->S5

Fig 2: Standardized workflow for pH-dependent UV-Vis spectroscopic profiling of pyrimidines.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve 2.30 mg of 5-(Benzyloxy)pyrimidine-4-carboxylic acid in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Causality: The bulky benzyloxy group significantly increases the lipophilicity (LogP) of the molecule compared to its hydroxyl counterpart. Aqueous dissolution will fail; DMSO ensures complete solvation without degrading the analyte.

Step 2: Aqueous Buffer Dilution

  • Action: Prepare a series of 50 mM phosphate/acetate buffers ranging from pH 3.0 to 10.0. Dilute the 10 mM DMSO stock into these buffers to a final working concentration of 50 µM (0.5% DMSO final concentration).

  • Causality: Testing across this pH range mimics the extremes of reverse-phase HPLC mobile phases. Keeping DMSO at 0.5% prevents solvent-induced spectral shifts while maintaining solubility.

Step 3: Rigorous Baseline Correction

  • Action: Prepare "mock" blank solutions containing 50 mM buffer and 0.5% DMSO for every pH level tested. Zero the spectrophotometer using the exact matched blank for each sample.

  • Causality: DMSO has a UV cutoff around 268 nm, and acetate absorbs strongly below 210 nm. Failing to use perfectly matched blanks will result in artificial absorbance peaks and skewed

    
     readings.
    

Step 4: Spectral Acquisition

  • Action: Scan the samples in a 1 cm quartz cuvette from 200 nm to 400 nm at a resolution of 1 nm, using a scan speed of ~400 nm/min.

Step 5: Self-Validation via Isosbestic Point Analysis

  • Action: Overlay the spectra from pH 3.0 to 10.0.

  • Validation Logic: For 5-(Benzyloxy)pyrimidine-4-carboxylic acid, the spectra should perfectly overlap at the 255 nm

    
     with no isosbestic points, proving the absence of ionization. If you run the 5-hydroxy analogue as a control, you must observe a clear isosbestic point (typically around 260 nm) as the population shifts from the protonated to the deprotonated state. If the control fails to show this, the spectrophotometer's photometric accuracy is compromised, invalidating the run.
    

References

  • Kwiatkowski, J.S., et al. (1970/2023). On Prototropy and Bond Length Alternation in Neutral and Ionized Pyrimidine Bases and Their Model Azines. MDPI Molecules. Retrieved from [Link]

  • Swavey, S., et al. (2009). Ruthenium(II) complexes incorporating 2-(2'-pyridyl)pyrimidine-4-carboxylic acid. PubMed / National Institutes of Health. Retrieved from[Link]

Sources

Comparative

Bioactivity comparison of 5-benzyloxy vs 5-methoxy pyrimidine derivatives

Title: Bioactivity Comparison Guide: 5-Benzyloxy vs. 5-Methoxy Pyrimidine Derivatives Executive Summary & Core Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the critica...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity Comparison Guide: 5-Benzyloxy vs. 5-Methoxy Pyrimidine Derivatives

Executive Summary & Core Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the critical decision of optimizing the 5-position of pyrimidine-based pharmacophores. The choice between a 5-methoxy (-OCH3) and a 5-benzyloxy (-OCH2Ph) substituent is not merely a dial for adjusting lipophilicity (LogP); it fundamentally alters the thermodynamic and steric landscape of target binding. This guide objectively compares the bioactivity of these two derivatives, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your lead optimization campaigns.

Part 1: Mechanistic Profiling – Steric Bulk vs. Target Penetration

The 5-position of the pyrimidine ring is uniquely positioned. Unlike the 2-, 4-, and 6-positions, which are highly electron-deficient, the 5-position is relatively electron-rich. Substituting it with an alkoxy group provides electron donation via resonance (+M effect), which stabilizes the heterocyclic core and influences the pKa of the adjacent nitrogens. However, the physical size of the alkoxy group dictates its biological fate.

  • The 5-Methoxy Advantage (Target Penetration): The methoxy group is small and freely rotatable. It introduces minimal steric bulk while maintaining a favorable dipole. This allows the pyrimidine core to deeply penetrate conserved, narrow binding pockets—such as the ATP-binding cleft of kinases or the folate-binding site of dihydrofolate reductase (DHFR). Furthermore, it avoids the massive desolvation penalty associated with larger hydrophobic groups.

  • The 5-Benzyloxy Dilemma (Steric Clashes vs. π-π Stacking): The benzyloxy group introduces significant lipophilicity and a bulky aromatic ring. While this can theoretically exploit adjacent hydrophobic pockets or engage in π-π stacking with residues like Tyrosine or Phenylalanine, it often backfires. The -CH2-O- linkage provides rotational flexibility, meaning the benzyl ring must pay an entropic cost to adopt a fixed conformation. If the target pocket lacks a complementary void, this results in a severe steric clash. For example, structural analyses of pyrido-pyrimidine derivatives binding to Pneumocystis carinii DHFR (pcDHFR) reveal that the 5-benzyloxy side chain fails to make critical contacts (e.g., with Arg75), rendering it the least active inhibitor in its series[1]. Similarly, in kinase inhibition (e.g., PDGFR), replacing a smaller polar group with a bulky benzyloxy group can lead to a 10-fold decrease in activity[2].

Part 2: Quantitative Bioactivity Comparison

The following table synthesizes experimental bioactivity data comparing the two functional groups across different biological targets and assays, demonstrating the consistent superiority of the smaller methoxy substitution in restricted pockets.

Derivative / ScaffoldBiological TargetIC50 / ActivityMechanistic Observation
5-Methoxy (Pyrido-pyrimidine)pcDHFRHigh PotencyOptimal interaction with Arg75; fits tightly within the active site[1].
5-Benzyloxy (Pyrido-pyrimidine)pcDHFRLowest in SeriesSteric clash; side-chain flexibility prevents optimization of intermolecular contacts[1].
5-Methoxy (Heterocyclic Kinase Inhibitor)PDGFR / FLT3~0.4 µMFits the inner pocket; maintains essential polar contacts[2].
5-Benzyloxy (Heterocyclic Kinase Inhibitor)PDGFR / FLT3~4.0 µM10-fold decrease in inhibition due to excessive hydrophobic bulk[2].
5-Methoxy (Indole-Chalcone)Methuosis InductionSubstantially ImprovedEnhances non-apoptotic cell death pathway activation[3].
5-Benzyloxy (Indole-Chalcone)Methuosis InductionBaselineActivity remains similar to the unsubstituted core; no synergistic gain[3].

Part 3: Pathway & Logic Visualization

To conceptualize how these substitutions dictate biological outcomes, the following logic tree maps the structure-activity relationship (SAR) pathways.

SAR_Logic Core Pyrimidine Core 5-Position Substitution Methoxy 5-Methoxy (-OCH3) Core->Methoxy Benzyloxy 5-Benzyloxy (-OCH2Ph) Core->Benzyloxy Met_Prop Low Steric Bulk Favorable Solvation Methoxy->Met_Prop Ben_Prop High Steric Bulk High Desolvation Penalty Benzyloxy->Ben_Prop Met_Mech Deep Pocket Penetration (e.g., DHFR Arg75 contact) Met_Prop->Met_Mech Ben_Mech Steric Clash in Narrow Pockets Entropic Binding Cost Ben_Prop->Ben_Mech Met_Out High Target Affinity Maintained Aqueous Solubility Met_Mech->Met_Out Ben_Out Reduced Target Affinity Risk of Colloidal Aggregation Ben_Mech->Ben_Out

SAR logic tree of 5-methoxy versus 5-benzyloxy pyrimidine substitutions on bioactivity.

Part 4: Experimental Workflows & Self-Validating Protocols

When comparing highly lipophilic compounds (like 5-benzyloxy derivatives) against more polar counterparts (like 5-methoxy derivatives), standard in vitro assays are prone to false positives due to colloidal aggregation. I mandate the following self-validating protocol to ensure data integrity.

Protocol: Orthogonal Kinase/DHFR Inhibition Assay with Aggregation Counter-Screen

  • Rationale: The 5-benzyloxy group significantly increases the LogP of the pyrimidine core. Highly lipophilic molecules often form sub-micron colloidal aggregates in aqueous buffers, which non-specifically sequester and inhibit enzymes, mimicking true pharmacological inhibition. This protocol isolates true 1:1 stoichiometric binding from artifactual aggregation.

  • Step 1: Compound Solubilization & DLS Validation

    • Prepare 10 mM stock solutions of both 5-methoxy and 5-benzyloxy derivatives in 100% DMSO.

    • Dilute to the maximum assay concentration (e.g., 100 µM) in the assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Self-Validation Check (Causality): Analyze the solutions using Dynamic Light Scattering (DLS). If the 5-benzyloxy derivative shows a polydisperse signal >100 nm, it has aggregated. You must add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer to break the colloids before proceeding.

  • Step 2: Enzymatic Inhibition Assay (Primary Screen)

    • Incubate the target enzyme (e.g., recombinant pcDHFR or PDGFR) with a titration series of the compounds (0.1 nM to 10 µM) in the optimized buffer (containing 0.01% Triton X-100).

    • Initiate the reaction by adding the substrate (e.g., NADPH and dihydrofolate for DHFR).

    • Measure the reaction kinetics (e.g., absorbance decrease at 340 nm for NADPH oxidation).

    • Calculate the IC50. Note: The inclusion of detergent ensures that any observed IC50 drop for the 5-benzyloxy compound is due to true steric clashes within the active site, not a lack of solubility.

  • Step 3: Thermal Shift Assay (Orthogonal Validation)

    • Combine the enzyme, SYPRO Orange dye, and the compounds at 5x their IC50 concentration.

    • Perform a melt curve analysis (25°C to 95°C) using a qPCR machine.

    • Self-Validation Check: A true binder (typically the 5-methoxy derivative) will induce a positive shift in the melting temperature (ΔTm > 2°C), proving direct thermodynamic stabilization of the folded protein. If the 5-benzyloxy derivative shows an IC50 in Step 2 but no ΔTm in Step 3, it is a false positive Pan-Assay Interference Compound (PAIN).

Conclusion & Strategic Recommendations

For pyrimidine-based drug design, the 5-methoxy substitution is overwhelmingly the safer and more effective starting point. It provides necessary electron density to the core without sacrificing solubility or inducing steric clashes in conserved binding pockets[1],[2]. The 5-benzyloxy group should be reserved strictly for targets where structural biology (e.g., X-ray crystallography) has explicitly confirmed the presence of a large, solvent-exposed hydrophobic cleft capable of accommodating the bulky aromatic ring without entropic penalty.

References

  • Title: Structural analysis of Pneumocystis carinii and human DHFR complexes with NADPH and a series of five potent 6-[5′-(ω-carboxyalkoxy)
  • Source: nih.
  • Source: nih.

Sources

Validation

Establishing Absolute Purity for 5-(Benzyloxy)pyrimidine-4-carboxylic Acid: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

As drug development pipelines become increasingly stringent, the analytical qualification of starting materials and intermediates is no longer a simple box-checking exercise. For complex building blocks like 5-(Benzyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the analytical qualification of starting materials and intermediates is no longer a simple box-checking exercise. For complex building blocks like 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS: 1782229-88-2, Formula: C₁₂H₁₀N₂O₃)[1], establishing absolute purity requires a multi-modal analytical strategy.

Historically, researchers relied heavily on High-Performance Liquid Chromatography (HPLC-UV) to declare purity. However, HPLC is a relative technique; it is fundamentally blind to non-chromophoric impurities such as trapped water, residual inorganic salts, and transparent solvents[2]. To establish a compound as a true reference standard, we must employ orthogonal techniques that measure absolute mass balance and structural integrity.

This guide objectively compares Combustion Elemental Analysis (CHNO) with Quantitative ¹H NMR (qNMR) and HPLC-UV , providing the causal reasoning and self-validating protocols necessary to certify 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

The Causality of Analytical Selection: Why Orthogonality Matters

To understand why a single analytical method is insufficient, we must examine the specific chemical nature of 5-(Benzyloxy)pyrimidine-4-carboxylic acid. The molecule features a carboxylic acid moiety (prone to trapping moisture and forming salts) and a pyrimidine ring (capable of forming hydrochlorides).

  • CHNO Elemental Analysis (The Mass Balance Anchor): CHNO analysis measures the total mass fractions of Carbon, Hydrogen, Nitrogen, and Oxygen via high-temperature combustion[3].

    • The Causality: If a batch of our target compound contains 4% residual silica or trapped water, HPLC-UV will still report "100% purity" because these impurities lack a UV chromophore. However, CHNO analysis will immediately flag the batch. The theoretical carbon content for C₁₂H₁₀N₂O₃ is 62.61%. A 4% inorganic contamination will depress the carbon readout to ~60.10%, failing the standard ±0.4% acceptance criteria for pure organic compounds[4].

  • Quantitative NMR (The Absolute Quantifier): qNMR compares the integral of a specific analyte proton against a certified internal standard (IS)[5].

    • The Causality: Because the NMR signal area is directly proportional to the number of nuclei, qNMR does not require a reference standard of the analyte itself—only a universally certified IS[6]. This makes it a primary, absolute analytical method[2].

  • HPLC-UV (The Impurity Profiler):

    • The Causality: While qNMR and CHNO establish bulk absolute purity, HPLC is required to resolve trace isomeric impurities (e.g., a regioisomer of the benzyloxy group) that might have identical elemental compositions and overlapping NMR signals[7].

G A 5-(Benzyloxy)pyrimidine- 4-carboxylic acid B CHNO Elemental Analysis (Mass Balance) A->B Bulk Composition C Quantitative NMR (Absolute Purity) A->C Proton Ratio D HPLC-UV (Organic Impurities) A->D Chromophores E Data Synthesis B->E C->E D->E F Certified Reference Standard E->F

Caption: Workflow integrating CHNO, qNMR, and HPLC for absolute purity certification.

Comparative Performance Data

The following table synthesizes the operational parameters and detection capabilities of each technique when applied to 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Analytical MetricCHNO Elemental AnalysisQuantitative ¹H NMR (qNMR)HPLC-UV (Area Normalization)
Primary Output % Mass fraction of C, H, N, OAbsolute mass % purityRelative % of UV-active species
Detects Inorganic Salts? Yes (via mass depression)Yes (via mass depression)No (Blind spot)
Detects Isomers? No (Identical empirical formula)Yes (If chemical shifts differ)Yes (Different retention times)
Sample Requirement 2.0 – 3.0 mg (Destructive)10.0 – 15.0 mg (Non-destructive)< 1.0 mg (Destructive/Recoverable)
Accuracy / Precision ± 0.3% / High± 0.5% / Very HighMethod dependent / Moderate
Calibration Need Daily (e.g., Acetanilide)Internal Standard (e.g., Maleic Acid)External Standard of Analyte
Self-Validating Experimental Methodologies

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. Below are the optimized methodologies for certifying 5-(Benzyloxy)pyrimidine-4-carboxylic acid.

Protocol A: Micro-Combustion CHNO Analysis

Objective: Verify the theoretical mass fractions (C: 62.61%, H: 4.38%, N: 12.17%, O: 20.85%).

  • Calibration & Capsule Selection: Calibrate the microanalyzer (e.g., 3[3]) using a certified reference material like Acetanilide. Causality: Use tin capsules for CHN analysis because the exothermic oxidation of tin raises the local flash temperature to ~1800°C, ensuring complete combustion of the refractory pyrimidine ring. Conversely, use silver capsules for Oxygen analysis (pyrolysis), as tin would react with the released oxygen, skewing the data[3].

  • Sample Preparation: Weigh exactly 2.000 to 3.000 mg of the finely ground, desiccated analyte using a microbalance (d = 0.001 mg)[4].

  • Combustion & Detection: Combust the sample in an oxygen-enriched atmosphere. The resulting gases (CO₂, H₂O, NOₓ) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD)[3].

  • Self-Validation Check: Run a known standard (e.g., Acetanilide) as an "unknown" every 10 samples. If the calculated carbon percentage deviates by >0.3% from the theoretical value, the run is voided, indicating potential baseline drift or atmospheric leak[3].

Protocol B: Absolute qHNMR Assay

Objective: Determine absolute mass fraction purity without requiring a reference standard of the analyte itself.

  • Internal Standard (IS) Selection: Select an IS that is a Certified Reference Material (CRM), soluble in DMSO-d₆, and has non-overlapping peaks[8]. For 5-(Benzyloxy)pyrimidine-4-carboxylic acid, the benzylic protons (~5.3 ppm) and pyrimidine aromatic protons (~8.8-9.0 ppm) are distinct. Maleic acid (singlet at ~6.2 ppm) is an ideal IS.

  • Gravimetric Preparation: Co-weigh ~10.00 mg of the analyte and ~5.00 mg of the IS into a clean vial using a microbalance. Causality: Precise gravimetry is the foundation of qNMR; any weighing error directly translates to a purity calculation error[2].

  • Acquisition Parameters: Dissolve in 600 µL of DMSO-d₆. Acquire the ¹H NMR spectrum using strict quantitative conditions: a 90° excitation pulse (for maximum signal-to-noise) and a relaxation delay (D1) of at least 5 × T₁ (typically 30-60 seconds)[5]. Causality: Failing to wait 5 × T₁ results in incomplete longitudinal relaxation, causing partial saturation of the signals and artificially lowering the integrated area, completely invalidating the assay[5].

  • Self-Validation Check: Calculate the purity using the standard qNMR equation[6] twice: once integrating the benzylic CH₂ (2 protons) and once integrating the pyrimidine CH (1 proton). If the two calculated purities differ by >1.0%, it proves that a hidden, structurally similar impurity is co-eluting under one of the NMR peaks, invalidating that specific integration[7].

qNMR_Logic Start Select Internal Standard (IS) Soluble Soluble in DMSO-d6? Start->Soluble Overlap Peaks overlap with Analyte? Soluble->Overlap Yes Reject Reject & Select New IS Soluble->Reject No Purity Is IS a Certified Reference? Overlap->Purity No Overlap->Reject Yes Proceed Proceed with qNMR Purity->Proceed Yes Purity->Reject No

Caption: Decision matrix for selecting a valid qNMR internal standard to ensure accurate quantification.

Conclusion

Relying solely on HPLC-UV to establish the purity of 5-(Benzyloxy)pyrimidine-4-carboxylic acid introduces unacceptable risks of missing inorganic contaminants and trapped solvents. As recognized by leading medicinal chemistry journals, absolute quantitative ¹H NMR spectroscopy and rigorous elemental analysis are the gold standards for proving compound integrity[2]. By utilizing CHNO analysis to guarantee macroscopic mass balance and qNMR to verify absolute structural quantification, researchers create an airtight, self-validating data package suitable for certifying pharmaceutical reference materials.

References
  • ChemScene. "1782229-88-2 | 5-(Benzyloxy)pyrimidine-4-carboxylic acid".1

  • ACS Publications (Journal of Medicinal Chemistry). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". 5

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". 8

  • FUJIFILM Wako. "Standard for Quantitative NMR".6

  • PMC (Journal of Medicinal Chemistry Editorial). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". 2

  • Sigma-Aldrich. "Quantitative NMR for Content Assignment of Phytochemical Reference Standards". 7

  • ThermoFisher Scientific. "Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA". 3

  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods". 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Benzyloxy)pyrimidine-4-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 5-(Benzyloxy)pyrimidine-4-carboxylic acid As a Senior Application Scientist, I recognize that handling functionalized pyrimidine derivatives requires more than just f...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 5-(Benzyloxy)pyrimidine-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling functionalized pyrimidine derivatives requires more than just following a safety data sheet—it requires an understanding of the chemical causality behind the hazards. 5-(Benzyloxy)pyrimidine-4-carboxylic acid (CAS 1782229-88-2) is a highly valuable synthetic intermediate used extensively in pharmaceutical synthesis and life science research[1][2].

This guide provides a comprehensive, self-validating operational framework for researchers to safely handle, dissolve, and dispose of this compound, ensuring both personnel safety and experimental integrity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first analyze the molecular structure. The compound consists of a pyrimidine ring, a carboxylic acid moiety, and a benzyloxy ether group.

  • Irritation Potential: Like most pyrimidine-4-carboxylic acid derivatives, this compound acts as a Category 2 irritant to the skin, eyes, and respiratory tract[3]. The carboxylic acid group lowers the local pH upon contact with mucous membranes or the moisture on human skin, leading to acute irritation[3].

  • Dermal Penetration: The addition of the benzyloxy group significantly increases the molecule's overall lipophilicity (LogP) compared to a naked pyrimidine base. This enhanced lipophilicity increases its potential to penetrate the lipid-rich stratum corneum of the skin, making strict dermal protection non-negotiable.

  • Physical State: Supplied as a crystalline solid powder, it poses a distinct aerosolization hazard if handled outside of proper engineering controls[4][5].

Quantitative Hazard & Physical Data
ParameterValueOperational Implication & Causality
CAS Number 1782229-88-2Unique identifier for inventory and exact SDS tracking[1].
Molecular Weight 230.22 g/mol Moderate mass; prone to static dispersion and fine dust formation[1].
Storage Temperature 2-8°CMust be kept sealed and refrigerated to prevent thermal degradation[1].
Base Solubility (DMSO) ~20 mg/mLHighly soluble in polar aprotic solvents; requires inert handling[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is required, but the context of your solvent choice dictates the specific protective barriers needed.

PPE CategorySpecificationCausality & Expert Rationale
Hand Protection Nitrile gloves (≥4 mil)Protects against dermal irritation from the acidic powder. Critical Note: If dissolving in DMSO, double-glove . DMSO rapidly permeates nitrile and will carry dissolved lipophilic solutes directly through the skin barrier[5].
Eye Protection Safety Goggles (EN 166)The carboxylic acid group is a severe eye irritant. Tight-fitting goggles prevent micro-dust ingress during the weighing process[3][5].
Body Protection Flame-resistant Lab CoatPrevents the accumulation of static chemical dust on personal clothing[5].
Respiratory Fume Hood (80-100 fpm)Prevents inhalation of aerosolized particulates. A full-face respirator is required only if primary engineering controls (the fume hood) fail[3][5].

Operational Workflow & Handling Protocol

The following methodology details the preparation of a standard stock solution. Every step is designed as a self-validating system to ensure safety and chemical stability.

Workflow PPE 1. Don PPE (Nitrile, Goggles) Weigh 2. Weigh Solid (Fume Hood) PPE->Weigh Dissolve 3. Add DMSO/DMF (Inert Purge) Weigh->Dissolve Store 4. Seal & Store (2-8°C) Dissolve->Store

Workflow for the safe handling and dissolution of pyrimidine derivatives.
Step-by-Step Methodology: Preparation of Stock Solution

Phase 1: Engineering Control Validation

  • Verify Containment: Ensure the fume hood face velocity is actively reading between 80-100 fpm. Validation: A lower reading indicates compromised airflow; do not open the chemical vial[5].

  • Clear Workspace: Remove incompatible materials from the hood, specifically strong oxidizing agents which can react hazardously with organic acids[3].

Phase 2: Compound Handling 3. Don PPE: Equip the required PPE as outlined in the matrix above. 4. Weighing: Using an analytical balance inside the hood, weigh 5-(Benzyloxy)pyrimidine-4-carboxylic acid using an anti-static weigh boat. Causality: The fine crystalline nature of pyrimidine carboxylic acids makes them prone to static dispersion, which can contaminate the balance and the operator[4].

Phase 3: Dissolution & Storage 5. Solvent Addition: Transfer the powder to a chemically resistant borosilicate glass vial. Add anhydrous DMSO or DMF to reach the desired concentration. 6. Homogenization: Vortex gently. Validation: The solution must transition to completely visually clear. Any remaining turbidity indicates incomplete dissolution and requires further agitation. 7. Inert Purge: Purge the vial headspace with an inert gas (Argon or Nitrogen). Causality: This displaces oxygen and atmospheric moisture, preventing oxidative degradation of the benzyloxy ether linkage over time[4]. 8. Storage: Seal tightly and store at 2-8°C[1]. 9. Aqueous Dilution Warning: Aqueous dilutions for biological assays should be made immediately prior to the experiment. Do not store aqueous solutions for more than 24 hours, as the compound may undergo gradual hydrolysis[4].

Emergency Response & Disposal Plan

In the event of an accidental spill or exposure, immediate, structured action is required to mitigate harm.

Exposure Inc Exposure Detected Route Assess Route of Entry Inc->Route Skin Dermal Contact Route->Skin Eye Ocular Contact Route->Eye Inh Inhalation Route->Inh S_Act Remove PPE Flush >15 min Skin->S_Act E_Act Eyewash Station Flush >15 min Eye->E_Act I_Act Move to Fresh Air Monitor Inh->I_Act Med Seek Medical Aid Provide SDS S_Act->Med E_Act->Med I_Act->Med

Emergency response logical workflow for chemical exposure incidents.
Spill Management & Waste Segregation
  • Solid Spills: Do not sweep dry, as this generates hazardous dust. Pick up mechanically using a damp towel or specialized chemical spill pad, and place it in a suitable, closed container for disposal.

  • Waste Segregation: Do not flush this compound or its solutions down the sink. Pyrimidine derivatives and their organic solvents (DMSO/DMF) must be treated as hazardous chemical waste. Collect all liquid waste in a designated, compatible, and labeled non-halogenated organic waste container (unless chlorinated solvents were utilized in downstream reactions).

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-(Benzyloxy)pyrimidine-4-carboxylic acid
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Reactant of Route 2
5-(Benzyloxy)pyrimidine-4-carboxylic acid
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